Azido-PEG2-C6-Cl
Description
The exact mass of the compound Halo-PEG(2)-Azide is 249.1244046 g/mol and the complexity rating of the compound is 187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2-azidoethoxy)ethoxy]-6-chlorohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClN3O2/c11-5-3-1-2-4-7-15-9-10-16-8-6-13-14-12/h1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFXLLWUHUFAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG2-C6-Cl: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for Azido-PEG2-C6-Cl, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, chemical biology, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound, systematically named 1-[2-(2-azidoethoxy)ethoxy]-6-chlorohexane, is a well-defined chemical entity with the CAS number 2568146-55-2. Its structure features a short polyethylene glycol (PEG) spacer, an azide (N₃) terminus, and a hexyl chloride terminus, making it a valuable tool for covalently linking different molecular moieties.
| Property | Value | Source(s) |
| CAS Number | 2568146-55-2 | [1][2] |
| Molecular Formula | C₁₀H₂₀ClN₃O₂ | [1] |
| Molecular Weight | 249.74 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically ≥95% (as determined by NMR) | [1] |
| Chemical Name | 1-[2-(2-azidoethoxy)ethoxy]-6-chlorohexane | [1] |
| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [1] |
Key Applications and Reactivity
The unique bifunctional nature of this compound dictates its primary applications in modern drug discovery and chemical biology. The molecule possesses two distinct reactive handles: the azide group and the terminal alkyl chloride.
Click Chemistry via the Azide Group
The terminal azide group is a key participant in "click chemistry" reactions, which are known for their high efficiency, specificity, and biocompatibility.[1] This allows for the straightforward conjugation of this compound to molecules containing a terminal alkyne. Two primary forms of azide-alkyne cycloaddition are relevant:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable 1,4-disubstituted triazole linkage.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction is ideal for biological systems where copper toxicity is a concern. It involves the reaction of the azide with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1]
Nucleophilic Substitution at the Alkyl Chloride
The terminal hexyl chloride provides a reactive site for nucleophilic substitution reactions. This functionality is particularly useful for attaching the linker to proteins or other molecules containing nucleophilic groups. A notable application is in the context of HaloTag® technology, where the chloroalkane linker serves as a ligand for a modified bacterial haloalkane dehalogenase, forming a highly specific and irreversible covalent bond.
PROTAC Synthesis
This compound is extensively utilized as a PEG-based linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The PEG linker in this compound serves to connect the target protein ligand and the E3 ligase ligand, and its length and flexibility are critical for the efficacy of the resulting PROTAC.
Experimental Protocols
The following are representative protocols for the application of this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Appropriate buffer for biological molecules (e.g., PBS)
Procedure:
-
Dissolve the alkyne-functionalized molecule and a slight molar excess (e.g., 1.1 equivalents) of this compound in the chosen solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
Add CuSO₄ to the reaction mixture to a final concentration of approximately 0.1 equivalents.
-
Add sodium ascorbate to the reaction mixture to a final concentration of approximately 0.5 equivalents.
-
Stir the reaction at room temperature. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, the product can be purified by standard chromatographic methods (e.g., HPLC or column chromatography).
Protocol 2: Representative Workflow for PROTAC Synthesis
This protocol outlines a conceptual workflow for synthesizing a PROTAC using this compound. This example assumes the use of click chemistry for one conjugation and nucleophilic substitution for the other.
Materials:
-
This compound
-
Alkyne-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand)
-
Target protein ligand with a nucleophilic handle (e.g., a primary amine)
-
Reagents for CuAAC (as in Protocol 1)
-
A suitable base for the nucleophilic substitution (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
Step 1: Conjugation of this compound to the E3 Ligase Ligand
-
Perform a CuAAC reaction as described in Protocol 1 to conjugate this compound to the alkyne-functionalized E3 ligase ligand.
-
Purify the resulting intermediate (E3 ligase ligand-PEG-Cl) to remove any unreacted starting materials and catalysts.
Step 2: Conjugation of the Intermediate to the Target Protein Ligand
-
Dissolve the purified E3 ligase ligand-PEG-Cl intermediate and a slight molar excess of the target protein ligand in anhydrous DMF.
-
Add a suitable base, such as DIPEA (e.g., 2-3 equivalents), to facilitate the nucleophilic substitution reaction.
-
Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor its progress by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a high-value chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and dual reactivity enable the efficient construction of complex biomolecules and targeted therapeutics like PROTACs. The information and protocols provided in this guide serve as a starting point for the successful application of this versatile linker in innovative research and development projects.
References
Azido-PEG2-C6-Cl: A Heterobifunctional Linker for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG2-C6-Cl is a versatile, heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the structure, synthesis, and application of this compound in the context of targeted protein degradation.
Chemical Structure and Properties
This compound, with the IUPAC name 1-[2-(2-azidoethoxy)ethoxy]-6-chlorohexane, is characterized by a polyethylene glycol (PEG) spacer flanked by two distinct reactive moieties: a terminal azide group and a hexyl chloride. This bifunctional nature is central to its utility in PROTAC synthesis, allowing for the sequential and controlled conjugation of a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.
The azide group serves as a versatile handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient and specific ligation to an alkyne-modified ligand. The chloroalkane end provides a reactive site for nucleophilic substitution, typically with an amine or thiol group on the other ligand.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C10H20ClN3O2 | --INVALID-LINK-- |
| Molecular Weight | 249.74 g/mol | --INVALID-LINK-- |
| CAS Number | 2568146-55-2 | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Purity | ≥95.0% (by NMR) | Certificate of Analysis |
Synthesis of this compound
Postulated Synthesis Workflow
Caption: Postulated two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Mesylation of 2-(2-(6-chlorohexyloxy)ethoxy)ethan-1-ol
-
To a stirred solution of 2-(2-(6-chlorohexyloxy)ethoxy)ethan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate.
Step 2: Azidation of the Mesylated Intermediate
-
Dissolve the crude mesylated intermediate (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in PROTAC-mediated Protein Degradation
The primary application of this compound is in the assembly of PROTACs for the targeted degradation of specific proteins. The linker bridges a ligand that binds to the protein of interest (POI) and a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon). This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
General PROTAC Assembly and Action Workflow
The following diagram illustrates the general workflow of using this compound to synthesize a PROTAC and its subsequent mechanism of action in targeted protein degradation.
Caption: Workflow of PROTAC synthesis and targeted protein degradation.
Experimental Protocol: BRD4 Degradation using a PROTAC
This protocol is adapted from a study on the targeted degradation of BRD4 and illustrates a typical experimental workflow where a PROTAC assembled with a linker like this compound could be employed.
1. Cell Culture and Treatment:
- Culture human cancer cells (e.g., HeLa or HEK293T) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of the BRD4-targeting PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
2. Western Blot Analysis for Protein Degradation:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities to determine the extent of BRD4 degradation.
3. Cellular Viability Assay:
- To assess the cytotoxic effects of the PROTAC, perform a cell viability assay (e.g., MTT or CellTiter-Glo).
- Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.
- After a specified incubation period (e.g., 72 hours), measure cell viability according to the manufacturer's instructions.
- Calculate the half-maximal inhibitory concentration (IC50) to determine the potency of the PROTAC in inhibiting cell growth.
Conclusion
This compound is a key enabling tool in the rapidly advancing field of targeted protein degradation. Its heterobifunctional nature allows for the efficient and modular synthesis of PROTACs, which have demonstrated significant potential as both research tools and therapeutic agents. The detailed understanding of its structure, synthesis, and application provided in this guide is intended to support researchers in the design and execution of experiments aimed at developing novel protein degraders.
Azido-PEG2-C6-Cl: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Azido-PEG2-C6-Cl, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTAC technology represents a revolutionary approach in therapeutic development, moving beyond traditional inhibition to induce the targeted degradation of disease-causing proteins. This document details the physicochemical properties of this compound, outlines experimental protocols for its use in PROTAC synthesis, and illustrates the fundamental mechanism of PROTAC-mediated protein degradation.
Core Properties of this compound
This compound is a versatile chemical tool designed for the modular construction of PROTACs. Its structure incorporates a polyethylene glycol (PEG) spacer, an azide group, and a chloroalkane moiety, each conferring distinct functionalities crucial for the assembly of effective protein degraders.
| Property | Value | Citation(s) |
| Molecular Formula | C10H20ClN3O2 | [1][2] |
| Molecular Weight | 249.74 g/mol | [1][2] |
| Chemical Nature | Heterobifunctional PEG-based linker | [1] |
| Functional Groups | Azide (-N3), Chloroalkane (-Cl) | [1] |
| Primary Use | Synthesis of PROTAC molecules | [1][2] |
The azide group serves as a reactive handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These reactions are known for their high efficiency and specificity, allowing for the covalent linkage of the linker to a molecule containing an alkyne group.[] The terminal chloroalkane provides a site for nucleophilic substitution, enabling the attachment of a second ligand. This dual reactivity allows for a sequential and controlled synthesis of the final PROTAC molecule.[1]
PROTAC-Mediated Protein Degradation Pathway
PROTACs leverage the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[4] The bifunctional nature of the PROTAC molecule allows it to simultaneously bind to a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Experimental Protocols for PROTAC Synthesis
The synthesis of a PROTAC using this compound is a two-step process involving the sequential attachment of a POI ligand and an E3 ligase ligand. The order of these steps can be varied depending on the specific chemistry of the ligands. Below is a generalized workflow.
Methodology 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the attachment of an alkyne-containing ligand to the azide terminus of this compound.
-
Reagent Preparation :
-
Dissolve the alkyne-modified ligand and this compound in a suitable solvent such as DMSO or a mixture of water and a co-solvent (e.g., t-butanol, DMF).[5]
-
Prepare a stock solution of a copper(I) source, typically copper(II) sulfate (CuSO4) with a reducing agent like sodium ascorbate.[6][7]
-
Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), to stabilize the Cu(I) catalyst and improve reaction efficiency.[6][7]
-
-
Reaction Setup :
-
In a reaction vessel, combine the alkyne-modified ligand and a slight molar excess of this compound.
-
Add the copper-chelating ligand, followed by the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]
-
-
Reaction Conditions :
-
The reaction is typically carried out at room temperature.[8]
-
Allow the reaction to proceed for 1 to 24 hours, monitoring progress by an appropriate analytical method such as LC-MS or TLC.
-
-
Purification :
-
Upon completion, the product can be purified using standard chromatographic techniques, such as reversed-phase HPLC, to isolate the desired ligand-linker conjugate.
-
Methodology 2: Nucleophilic Substitution
This protocol describes the attachment of a ligand with a nucleophilic group (e.g., a phenol or amine) to the chloroalkane terminus of the linker-ligand intermediate.
-
Reagent Preparation :
-
Dissolve the purified ligand-linker conjugate (from Methodology 1) in a polar aprotic solvent like DMF or acetonitrile.
-
Dissolve the second ligand (containing a nucleophilic group) in the same solvent.
-
-
Reaction Setup :
-
Combine the two solutions in a reaction vessel.
-
Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), to facilitate the deprotonation of the nucleophile.
-
-
Reaction Conditions :
-
Heat the reaction mixture, typically between 60-100 °C, to promote the substitution reaction.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
-
Work-up and Purification :
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up to remove the base and other inorganic salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the final PROTAC molecule using flash chromatography or preparative HPLC.
-
Conclusion
This compound is a key building block in the field of targeted protein degradation. Its heterobifunctional nature, combined with the robust and efficient chemistries it enables, provides a reliable platform for the synthesis of novel PROTACs. The methodologies outlined in this guide offer a foundational approach for researchers to construct these powerful molecules, paving the way for new therapeutic strategies against a wide range of diseases.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. interchim.fr [interchim.fr]
- 6. broadpharm.com [broadpharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Precision Bioconjugation: A Technical Guide to Azido-PEG2-C6-Cl in Click Chemistry
For Immediate Release
A deep dive into the mechanism, application, and practical execution of bioconjugation strategies utilizing the versatile Azido-PEG2-C6-Cl linker.
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the mechanism of action and application of this compound in the realm of click chemistry. This bifunctional linker is a powerful tool in modern bioconjugation, particularly in the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Concepts: Understanding the this compound Linker
This compound is a heterobifunctional linker molecule composed of four key components:
-
Azide Group (N₃): This moiety is the reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.
-
Polyethylene Glycol (PEG) Linker (-PEG2-): A two-unit PEG spacer enhances the solubility of the molecule in aqueous media and provides flexibility, which is often crucial for maintaining the biological activity of the conjugated molecules.
-
Hexyl Chain (-C6-): A six-carbon alkyl chain that further extends the spacer arm.
-
Chloroalkane (-Cl): The terminal chloro group serves as a reactive site for nucleophilic substitution, allowing for the covalent attachment of the linker to a molecule of interest.
The true utility of this linker lies in its dual functionality, enabling a two-step sequential conjugation strategy. First, a molecule can be attached via the chloroalkane. Then, the azide group can be used in a subsequent click chemistry reaction to conjugate a second molecule.
Mechanism of Action in Click Chemistry
The azide group of this compound is central to its function in click chemistry. It readily participates in [3+2] cycloaddition reactions with alkynes to form a highly stable triazole ring. Two primary forms of this reaction are prevalent in bioconjugation:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a highly efficient and widely used click reaction. It involves the use of a copper(I) catalyst to activate a terminal alkyne, which then rapidly reacts with the azide. While the reaction kinetics are favorable, the cytotoxicity of the copper catalyst limits its application in living systems.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity of CuAAC, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The ring strain of the alkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and without the need for a metal catalyst.[1] This makes SPAAC the preferred method for bioconjugation in live cells and in vivo.[1][2]
The reaction is bioorthogonal, meaning the azide and the strained alkyne are mutually reactive and do not cross-react with other functional groups found in biological systems.[1]
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Role of the Chloroalkane Moiety
The chloroalkane end of the linker is designed for conjugation via nucleophilic substitution. A nucleophile, such as an amine (-NH₂) or thiol (-SH) group on a protein or small molecule, attacks the carbon atom bonded to the chlorine. The chlorine atom, being a good leaving group, is displaced, forming a new covalent bond.
The reactivity of haloalkanes in nucleophilic substitution is dependent on the carbon-halogen bond strength, with the trend being I > Br > Cl > F.[3][4] Consequently, chloroalkanes are less reactive than bromoalkanes and iodoalkanes, which can be advantageous in providing greater stability and control over the conjugation reaction.[3][4]
Quantitative Data
| Parameter | CuAAC | SPAAC (with DBCO) | Nucleophilic Substitution (on Chloroalkane) |
| Typical Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 1 - 10 M⁻¹s⁻¹ | Variable (highly dependent on nucleophile and conditions) |
| Reaction Conditions | Aqueous buffer, RT | Aqueous buffer, physiological pH, 4-37°C | Organic or aqueous buffer, may require heat |
| Catalyst Required | Yes (Copper(I)) | No | No |
| Biocompatibility | Limited (due to copper toxicity) | High | Moderate to High |
| Typical Yields | > 90% | > 90% | 50-90% |
Note: Reaction rates and yields are highly dependent on the specific substrates, solvent, temperature, and concentrations used.
Experimental Protocols
The following are representative protocols for a two-step conjugation process to synthesize a PROTAC, where a target protein ligand (Ligand-T) is first attached to the chloroalkane end, followed by the click chemistry conjugation of an E3 ligase ligand (Ligand-E).
Protocol 1: Nucleophilic Substitution of Ligand-T onto this compound
Objective: To conjugate a target protein ligand containing a primary amine (Ligand-T-NH₂) to the chloroalkane end of the linker.
Materials:
-
This compound
-
Ligand-T-NH₂
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Methodology:
-
Dissolve Ligand-T-NH₂ (1 equivalent) in anhydrous DMF.
-
Add this compound (1.2 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to act as a non-nucleophilic base to neutralize the HCl generated.
-
Stir the reaction mixture at 50-60°C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Purify the product, Azido-PEG2-C6-Ligand-T, by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol 2: SPAAC Conjugation of DBCO-Ligand-E
Objective: To conjugate a DBCO-functionalized E3 ligase ligand (DBCO-Ligand-E) to the azide-functionalized intermediate from Protocol 1.
Materials:
-
Azido-PEG2-C6-Ligand-T
-
DBCO-Ligand-E
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting column or HPLC for purification
Methodology:
-
Dissolve Azido-PEG2-C6-Ligand-T (1 equivalent) in a minimal amount of DMSO.
-
Dissolve DBCO-Ligand-E (1.5 equivalents) in DMSO.
-
In a suitable reaction vessel, add the Azido-PEG2-C6-Ligand-T solution to PBS.
-
Add the DBCO-Ligand-E solution to the reaction vessel. The final DMSO concentration should ideally be below 10% (v/v).
-
Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours. For less reactive substrates, incubation can be extended up to 48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule (Ligand-E-DBCO-Triazole-PEG2-C6-Ligand-T) using a spin desalting column for larger biomolecules or reverse-phase HPLC for small molecules.
-
Characterize the final conjugate by mass spectrometry and other relevant analytical techniques.
Mandatory Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound is a highly versatile and valuable tool in the field of bioconjugation. Its dual functionality allows for a controlled, sequential approach to the synthesis of complex biomolecular constructs. The azide group's compatibility with strain-promoted click chemistry makes it particularly well-suited for applications in sensitive biological systems. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this linker in their drug discovery and development efforts.
References
The Architect's Toolkit: A Guide to "Azido-PEG2-C6-Cl" in PROTAC Linker Design
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. At the heart of every PROTAC lies the linker, a critical component that bridges the target protein ligand and the E3 ligase ligand. The chemical nature, length, and flexibility of this linker are paramount in dictating the efficacy and pharmacokinetic properties of the resulting degrader. This technical guide delves into the fundamental principles of utilizing "Azido-PEG2-C6-Cl," a versatile and increasingly popular bifunctional linker, in the rational design and synthesis of novel PROTACs.
Core Principles of this compound as a PROTAC Linker
"this compound" is a heterobifunctional linker featuring three key chemical motifs: an azide group (-N3), a polyethylene glycol (PEG) spacer, and a chloroalkane chain. This unique combination of functionalities provides a powerful toolkit for the modular assembly of PROTACs.
-
The Azide Handle for "Click" Chemistry: The terminal azide group is the cornerstone of this linker's utility, enabling its participation in highly efficient and bioorthogonal "click" chemistry reactions.[1] Specifically, it readily undergoes Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole ring.[2] This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal strategy for conjugating the linker to a ligand (either for the protein of interest or the E3 ligase) that has been functionalized with an alkyne group.[2]
-
The PEG Spacer for Enhanced Properties: The short di-ethylene glycol (PEG2) unit imparts several desirable characteristics to the PROTAC molecule. PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTACs, which are often large and hydrophobic molecules.[][4] The flexibility of the PEG chain can also be crucial for allowing the two ends of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[][5]
-
The Chloroalkane for Versatile Attachment: The six-carbon chloroalkane chain provides a reactive handle for conjugation to the other binding partner, typically through nucleophilic substitution reactions. This allows for a variety of conjugation strategies to be employed in the overall synthesis of the PROTAC.
The modular nature of PROTAC synthesis using linkers like this compound allows for the rapid generation of a library of degraders with varying linker lengths and attachment points, facilitating the optimization of degradation efficiency.[2]
Data Presentation: The Impact of Linker Composition on PROTAC Efficacy
| PROTAC | Linker Composition | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| Degrader A | Short PEG Linker (e.g., PEG2) | BTK | Pomalidomide | ~10-50 | >85 | Illustrative |
| Degrader B | Medium PEG Linker (e.g., PEG4) | BTK | Pomalidomide | ~1-10 | >90 | Illustrative |
| Degrader C | Long PEG Linker (e.g., PEG8) | BTK | Pomalidomide | ~50-100 | <80 | Illustrative |
Note: The data presented in this table is illustrative and intended to demonstrate the general trend of how linker length can impact PROTAC efficacy. Optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Shorter linkers may not allow for effective ternary complex formation, while overly long linkers can lead to reduced stability of the complex.[5]
Experimental Protocols
The synthesis of a PROTAC using the this compound linker typically involves a multi-step process. Below are generalized protocols for the key conjugation step utilizing the azide functionality via CuAAC ("click" chemistry).
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized ligand (either for the protein of interest or the E3 ligase) to the this compound linker.
Materials:
-
Alkyne-functionalized ligand
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask or vial)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized ligand and a slight molar excess (e.g., 1.1 equivalents) of this compound in the chosen solvent in the reaction vessel.
-
Prepare stock solutions of CuSO4 (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water). If using a ligand like TBTA, prepare a stock solution in a suitable organic solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of the Reaction:
-
Add the copper catalyst. This is typically done by adding the CuSO4 solution (e.g., 0.1 equivalents) followed by the sodium ascorbate solution (e.g., 0.5 equivalents). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. The use of a copper-chelating ligand like TBTA can improve catalyst stability and reaction efficiency.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.
-
Dilute the reaction mixture with an appropriate solvent and wash with water or brine.
-
Dry the organic layer over a drying agent (e.g., sodium sulfate or magnesium sulfate) and concentrate under reduced pressure.
-
Purify the resulting triazole-linked product by flash column chromatography on silica gel or by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Mandatory Visualizations
Logical Workflow for PROTAC Synthesis using this compound
References
In-Depth Technical Guide: Stability and Storage of Azido-PEG2-C6-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG2-C6-Cl is a heterobifunctional linker molecule integral to the synthesis of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal azide group, a polyethylene glycol (PEG) spacer, and a hexyl chloride moiety, allows for the sequential conjugation of two different molecular entities. The stability of this linker is paramount to ensure the integrity and efficacy of the final conjugate. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, supported by available data and general principles of chemical stability for its constituent functional groups.
Chemical Structure and Functional Group Reactivity
The stability of this compound is dictated by its three key components: the azide, the PEG spacer, and the chloroalkane.
-
Azide (-N₃): This functional group is a versatile handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Organic azides are generally stable under a range of reaction conditions but can be sensitive to heat, light, and shock. A critical consideration for the stability of organic azides is the ratio of carbon to nitrogen atoms; a higher carbon-to-nitrogen ratio generally imparts greater stability.
-
Polyethylene Glycol (PEG) Spacer (- (CH₂CH₂O)₂-): The PEG component enhances the hydrophilicity and biocompatibility of the molecule. While the ether linkages in the PEG chain are generally stable, PEG linkers can be more susceptible to oxidative metabolism in vivo compared to alkyl chains.
-
Hexyl Chloride (- (CH₂)₆-Cl): The terminal chloroalkane serves as an electrophile for nucleophilic substitution reactions, commonly with thiol or amine groups on a target molecule. Chloroalkanes are generally stable but can undergo hydrolysis, particularly under alkaline conditions, and are susceptible to reductive dechlorination.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on supplier data sheets.
Pure Compound
For the neat compound, storage at low temperatures in a dry, dark environment is essential to prevent degradation.
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
In Solution
When dissolved in a solvent, the stability of this compound is reduced. It is advisable to prepare solutions fresh. If storage of a stock solution is necessary, it should be stored at ultra-low temperatures.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: For dissolution, hygroscopic solvents like DMSO should be newly opened to minimize water content, which can impact solubility and stability.
Stability Profile and Potential Degradation Pathways
While specific quantitative stability data for this compound under various stress conditions (e.g., pH, light) is not extensively published, an understanding of the inherent properties of its functional groups allows for the prediction of potential degradation pathways.
pH Stability
-
Acidic Conditions: this compound is expected to be relatively stable in mild acidic conditions. However, strong acids should be avoided as they can protonate the azide group, potentially leading to the formation of hydrazoic acid, which is highly toxic and explosive.
-
Neutral Conditions: The molecule is expected to have good stability at neutral pH.
-
Alkaline Conditions: The chloroalkane moiety is susceptible to hydrolysis under alkaline conditions, which would result in the formation of a hydroxyl group. This would render the linker incapable of its intended conjugation reaction.
Photostability
Organic azides can be sensitive to light, particularly UV radiation. Photolysis can lead to the formation of highly reactive nitrenes, which can undergo various unpredictable side reactions. Therefore, it is crucial to protect this compound and its solutions from light.
Thermal Stability
As with many organic azides, this compound can be thermally labile. Elevated temperatures can induce decomposition of the azide group, releasing nitrogen gas. Storage at recommended low temperatures is critical to mitigate this risk.
Logical Flow for Handling and Assessing Stability
The following diagram outlines a logical workflow for handling this compound and considering its stability for experimental use.
Caption: Logical workflow for the storage and handling of this compound.
Experimental Protocols for Stability Assessment (General Framework)
Objective
To determine the stability of this compound under various stress conditions (e.g., pH, temperature, light) and to identify potential degradation products.
Materials and Methods
-
Test Substance: this compound
-
Solvents: Acetonitrile, water, DMSO (HPLC grade)
-
Buffers: Phosphate buffers at various pH values (e.g., 4, 7, 9)
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for a stability study.
Caption: General experimental workflow for stability testing of this compound.
Analytical Method
A reverse-phase HPLC method would be suitable for monitoring the degradation of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm for the azide) and in-line mass spectrometry for peak identification and confirmation of degradation products.
Conclusion
This compound is a valuable tool in modern drug development, but its utility is contingent on its stability. Adherence to strict storage and handling protocols is essential to ensure its chemical integrity. While specific quantitative stability data is limited, an understanding of the reactivity of its functional groups provides a strong basis for predicting its behavior under various conditions. For critical applications, it is recommended that researchers perform in-house stability assessments to validate the suitability of this linker for their specific experimental conditions.
The Strategic Core: An In-depth Technical Guide to the Azido-PEG2-C6-Cl Linker
For researchers, medicinal chemists, and professionals in drug development, the rational design of bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is paramount. The linker connecting the functional components of these molecules is a critical determinant of their efficacy, stability, and pharmacokinetic properties. This technical guide provides a detailed examination of "Azido-PEG2-C6-Cl," a heterobifunctional linker designed for versatility and precision in modern bioconjugation strategies.
Physicochemical Properties of this compound
The fundamental characteristics of this compound are summarized below, providing essential data for its application in chemical synthesis and bioconjugation.
| Property | Value |
| Molecular Formula | C10H20ClN3O2 |
| Molecular Weight | 249.74 g/mol |
| CAS Number | 2568146-55-2 |
| Appearance | Liquid |
| Color | Colorless to light yellow |
| SMILES | ClCCCCCCOCCOCCN=[N+]=[N-] |
| Solubility | Soluble in DMSO (≥ 250 mg/mL) |
| Storage Conditions | Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
The Architectural Blueprint: Deconstructing this compound
This compound is a meticulously designed molecule with three key components, each serving a distinct and strategic purpose in the construction of complex biomolecules. Its heterobifunctional nature allows for the sequential and controlled conjugation of two different molecular entities.
The Azido Group (N3): A Gateway to "Click Chemistry"
The terminal azide group is a versatile functional handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. Specifically, the azide group can participate in:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with a terminal alkyne. It is a cornerstone of bioconjugation due to its reliability and mild reaction conditions.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between an azide and a strained alkyne (e.g., DBCO or BCN). The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[1]
The PEG2 Spacer: Enhancing Physicochemical Properties
The central feature of this linker is the short polyethylene glycol (PEG) spacer, consisting of two ethylene glycol units. PEGylation is a widely adopted strategy in drug development to improve the properties of molecules. The PEG2 spacer in this linker confers several advantages:
-
Increased Hydrophilicity: The PEG moiety enhances the water solubility of the resulting conjugate, which is often crucial for improving bioavailability and preventing aggregation of hydrophobic drugs.
-
Improved Pharmacokinetics: PEG linkers can shield the conjugated molecule from enzymatic degradation and reduce immunogenicity, potentially leading to a longer circulation half-life.
-
Flexibility and Spacing: The PEG chain provides a flexible spacer that can optimally orient the two conjugated molecules for effective interaction, such as in the formation of the ternary complex in PROTACs.
The C6-Cl Terminus: A Handle for Nucleophilic Substitution
The 6-chlorohexane (C6-Cl) group at the other end of the linker provides a reactive site for nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing for the attachment of molecules containing nucleophiles such as amines, thiols, or hydroxyl groups. The six-carbon alkyl chain (C6) offers a balance of length and flexibility, providing sufficient distance to minimize steric hindrance between the conjugated partners.
Applications in Drug Development
The unique trifecta of an azide for click chemistry, a PEG spacer for improved properties, and a chloroalkane for nucleophilic substitution makes this compound a valuable tool in several areas of drug development.
PROTACs: Bridging Proteins for Degradation
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is a critical component of a PROTAC, and this compound is well-suited for this application. It can be used to connect a ligand for the POI to a ligand for an E3 ligase, with the PEG spacer helping to optimize the formation of the ternary complex.
Antibody-Drug Conjugates (ADCs): Targeted Payload Delivery
In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The azide or the chloroalkane can be used for conjugation to the payload, while the other end can be modified for attachment to the antibody, often through reactions with amino acid residues like lysine or cysteine. The PEG spacer can help to improve the solubility and stability of the ADC.
Experimental Protocols
While specific experimental conditions will vary depending on the substrates, the following are representative protocols for the key reactions involving this compound.
Representative Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMSO, water, or a mixture)
Procedure:
-
Dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.
-
In a separate vial, prepare the catalyst solution. Add CuSO4 (0.1 equivalents) to a solution of THPTA or TBTA (0.5 equivalents) in the solvent.
-
Add the catalyst solution to the solution of the alkyne and azide.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1 equivalent).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC, LC-MS, or HPLC.
-
Upon completion, the product can be purified by standard chromatographic techniques (e.g., column chromatography, preparative HPLC).
Representative Protocol 2: Nucleophilic Substitution with an Amine
This protocol outlines a general method for reacting the C6-Cl end of the linker with a primary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
A polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the amine-containing molecule (1 equivalent) and this compound (1.2 equivalents) in the chosen solvent.
-
Add the base (2-3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC, LC-MS, or HPLC.
-
After completion, cool the reaction to room temperature.
-
The product can be isolated by aqueous workup followed by purification using standard chromatographic methods.
Visualizing the Workflow
The synthesis of a PROTAC using this compound can be visualized as a multi-step process, starting from the individual components and culminating in the final bifunctional molecule.
References
An In-Depth Technical Guide to the Bifunctional Linker: Azido-PEG2-C6-Cl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG2-C6-Cl. It details its core properties, applications in bioconjugation and drug development—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs)—and provides detailed experimental protocols and representative data for its use.
Core Concepts: Introduction to Bifunctional Linkers
Bifunctional linkers are chemical reagents that possess two reactive functional groups, enabling the covalent linkage of two different molecules. These linkers are pivotal in the fields of bioconjugation, drug delivery, and diagnostics. They can be classified as either homobifunctional, containing two identical reactive groups, or heterobifunctional, featuring two distinct reactive groups. The latter offers controlled, sequential conjugation, preventing self-conjugation and leading to more defined products.
This compound is a prime example of a heterobifunctional linker, incorporating three key chemical motifs:
-
An Azide Group (-N₃): This moiety is a highly selective and stable functional group that is largely unreactive with most biological molecules, making it bioorthogonal.[1][2] It is primarily used in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with an alkyne-containing molecule.[3][4]
-
A Polyethylene Glycol (PEG) Spacer (-PEG2-): The short, hydrophilic two-unit PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers. This is particularly advantageous in biological applications, as it can reduce aggregation and non-specific binding of the conjugated molecules.
-
A Hexyl Chloride Group (-C6-Cl): The six-carbon aliphatic chain terminating in a chloride atom provides a reactive handle for nucleophilic substitution reactions. This alkyl halide can be targeted by nucleophiles such as thiols (e.g., from cysteine residues in proteins) or amines (e.g., from lysine residues or N-termini), forming a stable carbon-nucleophile bond.
The distinct reactivity of the azide and chloroalkane groups allows for a two-step, directional conjugation strategy, which is highly desirable in the synthesis of complex biomolecular constructs like PROTACs.[3]
Applications in Targeted Protein Degradation: The Role in PROTACs
A significant application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] A PROTAC molecule is comprised of three components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker that connects these two ligands.
The linker's nature, length, and attachment points are critical for the efficacy of the PROTAC, as they dictate the geometry and stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. This compound offers a modular approach to PROTAC synthesis. For instance, an alkyne-modified E3 ligase ligand can be "clicked" to the azide terminus of the linker, and the chloride end can then be reacted with a POI-binding ligand containing a suitable nucleophile.
Quantitative Data on Bioconjugation Reactions
The following tables summarize representative quantitative data for the two key reactions involving the this compound linker. These values are based on the high efficiency typically observed for click chemistry and nucleophilic substitution reactions under optimized conditions.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
| Parameter | Value | Conditions |
| Reactants | This compound & Alkyne-modified Peptide | Aqueous Buffer, pH 7.4 |
| Catalyst | CuSO₄ / Sodium Ascorbate | Room Temperature |
| Typical Reaction Time | 1 - 4 hours | - |
| Conversion Yield | > 95% | Determined by LC-MS |
| Purity of Conjugate | > 95% | Post-purification (e.g., HPLC) |
Table 2: Nucleophilic Substitution Reaction with the C6-Chloride Group
| Parameter | Value | Conditions |
| Reactants | This compound & Thiol-containing Protein | Aqueous Buffer, pH 7.5-8.5 |
| Base (optional) | Mild non-nucleophilic base | Room Temperature |
| Typical Reaction Time | 4 - 12 hours | - |
| Conversion Yield | 70 - 90% | Determined by SDS-PAGE and Mass Spectrometry |
| Purity of Conjugate | > 90% | Post-purification (e.g., Size-Exclusion Chromatography) |
Experimental Protocols
The following are detailed, representative protocols for the use of this compound in bioconjugation.
Protocol 1: CuAAC "Click Chemistry" Conjugation of an Alkyne-Modified Peptide
Objective: To conjugate an alkyne-containing peptide to the azide terminus of this compound.
Materials:
-
This compound
-
Alkyne-modified peptide
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris-HCl buffer (100 mM, pH 7.4)
-
DMSO (optional, for dissolving linker)
-
Deionized water
-
LC-MS system for analysis
-
HPLC system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified peptide in deionized water.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
Tris-HCl buffer (to a final volume of 1 mL)
-
10 µL of 10 mM alkyne-peptide stock solution (final concentration: 0.1 mM)
-
12 µL of 10 mM this compound stock solution (final concentration: 0.12 mM, 1.2 equivalents)
-
-
Vortex briefly to mix.
-
-
Initiation of Click Reaction:
-
Add 10 µL of 50 mM CuSO₄ stock solution (final concentration: 0.5 mM).
-
Immediately add 20 µL of 100 mM fresh Sodium Ascorbate stock solution (final concentration: 2 mM).
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2 hours on a rotator or shaker.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress by taking a small aliquot and analyzing it by LC-MS. Look for the appearance of the product mass and the disappearance of the starting material masses.
-
Once the reaction is complete, purify the conjugate using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by LC-MS and/or MALDI-TOF mass spectrometry.
-
Protocol 2: Conjugation to a Thiol-Containing Protein via Nucleophilic Substitution
Objective: To conjugate the chloride terminus of an azide-PEG2-C6-conjugate to a cysteine residue of a protein.
Materials:
-
Azide-PEG2-C6-Protein-of-Interest-Ligand (prepared as in Protocol 1, where the "peptide" is a POI ligand)
-
Target protein with an accessible cysteine residue
-
Phosphate-buffered saline (PBS), pH 7.5, degassed
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride (optional, for reducing disulfide bonds)
-
Size-exclusion chromatography (SEC) column for purification
-
SDS-PAGE and Western Blotting reagents for analysis
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in degassed PBS to a concentration of 1-5 mg/mL.
-
If the target cysteine is in a disulfide bond, add a 5-10 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide.
-
Remove excess TCEP using a desalting column equilibrated with degassed PBS.
-
-
Reaction Setup:
-
Prepare a 10 mM stock solution of the Azido-PEG2-C6-conjugate in DMSO.
-
In a reaction tube, add the prepared protein solution.
-
Add a 10-20 fold molar excess of the Azido-PEG2-C6-conjugate to the protein solution. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction at room temperature for 8 hours or at 4°C overnight with gentle shaking.
-
-
Reaction Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol such as 2-mercaptoethanol to a final concentration of 10 mM.
-
Purify the protein conjugate from unreacted linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
-
Analysis and Characterization:
-
Analyze the purified conjugate by SDS-PAGE. The conjugated protein should show a slight increase in molecular weight compared to the unconjugated protein.
-
Confirm the conjugation and determine the conjugation efficiency by mass spectrometry (e.g., ESI-MS).
-
If the conjugate is part of a PROTAC, its biological activity can be assessed in a cell-based degradation assay, for example, by Western Blotting for the target protein.
-
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes involving bifunctional linkers like this compound.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling using Azido-PEG2-C6-Cl via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Azido-PEG2-C6-Cl, a bifunctional linker, for the covalent modification of proteins and subsequent bio-orthogonal labeling via click chemistry. This two-step process allows for the precise introduction of an azide moiety onto a protein of interest, which can then be selectively reacted with an alkyne- or cyclooctyne-containing molecule for various downstream applications, including protein tracking, visualization, and the development of antibody-drug conjugates (ADCs).
Introduction to this compound and Click Chemistry
This compound is a versatile chemical tool featuring a short polyethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance.[1] One terminus of the molecule is a reactive chlorine group (often in the form of an N-hydroxysuccinimide [NHS] ester for amine reactivity) that facilitates covalent attachment to proteins, primarily targeting the primary amines of lysine residues and the N-terminus.[2][3] The other terminus presents an azide group, a bio-orthogonal handle that does not react with native biological functionalities.[4]
This azide group can be specifically ligated to a complementary alkyne-containing molecule through "click chemistry."[5][6] This powerful and highly efficient set of reactions offers rapid, specific, and high-yielding conjugation under mild, aqueous conditions.[4] Two main types of azide-alkyne click chemistry are widely used for protein labeling:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and forms a stable triazole linkage. However, the requirement for a copper catalyst can be toxic to living cells, making it more suitable for in vitro applications.[7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide.[1][9] The absence of a cytotoxic catalyst makes SPAAC ideal for labeling proteins in living cells and organisms.[8]
Experimental Protocols
Step 1: Azide Functionalization of Proteins with this compound
This protocol describes the initial labeling of a protein with this compound by targeting primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
This compound (or its NHS ester equivalent)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, spin desalting columns)
Protocol:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the labeling reaction.[2]
-
Reagent Preparation: Immediately before use, dissolve the this compound reagent in anhydrous DMF or DMSO to a stock concentration of 10 mM.[4]
-
Labeling Reaction: While gently vortexing the protein solution, add a 10-20 fold molar excess of the dissolved this compound reagent. The optimal molar ratio may need to be determined empirically for each protein.[4]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
Quenching: (Optional) Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and reaction byproducts by dialysis against PBS or by using a spin desalting column.[2] The resulting azide-functionalized protein is now ready for click chemistry.
Workflow for Protein Azide Functionalization
Caption: Workflow for labeling a protein with this compound.
Step 2: Click Chemistry Ligation
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., TBTA, THPTA)
-
PBS buffer, pH 7.4
Protocol:
-
Prepare a stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.
-
In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-containing molecule.
-
Prepare the catalyst solution immediately before use:
-
Prepare a 50 mM solution of CuSO4 in water.
-
Prepare a 50 mM solution of Sodium Ascorbate in water.
-
Prepare a 10 mM solution of the copper ligand (e.g., TBTA) in DMSO.
-
-
Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the labeled protein using dialysis or a desalting column to remove the catalyst and excess reagents.
Materials:
-
Azide-functionalized protein
-
Cyclooctyne-containing molecule (e.g., DBCO-dye, BCN-biotin)
-
PBS buffer, pH 7.4
Protocol:
-
Prepare a stock solution of the cyclooctyne-containing molecule in DMSO or an appropriate solvent.
-
In a microcentrifuge tube, combine the azide-functionalized protein with a 2-5 fold molar excess of the cyclooctyne-containing molecule.[7]
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific cyclooctyne and protein.
-
Purify the labeled protein using dialysis or a desalting column to remove any unreacted cyclooctyne reagent.
Click Chemistry Reaction Pathways
Caption: Comparison of CuAAC and SPAAC pathways for protein labeling.
Data Presentation
The efficiency of protein labeling with this compound and subsequent click chemistry can be assessed by various analytical techniques, including SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy (if using a dye with a known absorbance). The following tables provide representative data for typical labeling experiments.
Table 1: Azide Functionalization Efficiency
| Protein | Protein Concentration (mg/mL) | Molar Excess of this compound | Degree of Labeling (Azides/Protein) |
| IgG | 5 | 10x | 2-4 |
| IgG | 5 | 20x | 4-6 |
| BSA | 10 | 10x | 3-5 |
| BSA | 10 | 20x | 6-9 |
Degree of Labeling (DoL) is determined by mass spectrometry.
Table 2: Click Chemistry Reaction Efficiency and Conditions
| Click Reaction | Molar Excess of Alkyne/Cyclooctyne | Reaction Time (hours) | Labeling Efficiency (%) |
| CuAAC | 5x | 1 | >95% |
| CuAAC | 10x | 1 | >98% |
| SPAAC (DBCO) | 2x | 4 | >90% |
| SPAAC (DBCO) | 5x | 2 | >95% |
Labeling efficiency is determined by SDS-PAGE with fluorescent imaging or mass spectrometry.
Table 3: Stability of the Triazole Linkage
| Linkage | Condition | Stability after 7 days |
| Triazole (from CuAAC/SPAAC) | PBS, pH 7.4, 37°C | >99% intact |
| Triazole (from CuAAC/SPAAC) | 50% Human Serum, 37°C | >98% intact |
Stability is assessed by monitoring the integrity of the protein conjugate over time using techniques like HPLC or mass spectrometry. The triazole linkage is known to be highly stable.[10]
Conclusion
The use of this compound in a two-step labeling strategy provides a robust and versatile method for the site-selective modification of proteins. The initial amine-reactive step allows for the introduction of a bio-orthogonal azide handle, which can then be specifically targeted using either copper-catalyzed or strain-promoted click chemistry. This approach enables the attachment of a wide range of functionalities to proteins for diverse applications in research and drug development. The high efficiency, specificity, and stability of the resulting conjugates make this a valuable tool for any life scientist's toolkit.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. biomedgrid.com [biomedgrid.com]
- 6. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Azido-PEG2-C6-Cl Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the conjugation of "Azido-PEG2-C6-Cl" to antibodies. This bifunctional linker enables a two-step conjugation strategy, offering researchers flexibility in attaching a wide range of molecules to antibodies for various applications, including the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.
The "this compound" linker features a chloroalkane group for the initial covalent attachment to the antibody and a terminal azide group for the subsequent, bioorthogonal "click" reaction with a payload of interest. The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] The primary target for the chloroalkane group on the antibody is the ε-amino group of lysine residues, which act as nucleophiles to displace the chloride ion, forming a stable amine linkage.[2][][4][5]
This protocol will detail the step-by-step procedures for antibody preparation, conjugation of the this compound linker, purification of the azide-modified antibody, and the subsequent click chemistry reaction to attach a payload.
Experimental Workflow
The overall process involves a two-stage conjugation approach. The first stage is the attachment of the bifunctional linker to the antibody. The second stage is the conjugation of the desired payload to the linker-modified antibody via click chemistry.
Caption: Overall workflow for the two-stage antibody conjugation process.
Reaction Mechanism
The conjugation process begins with the nucleophilic attack of a lysine residue on the antibody to the chloroalkane moiety of the linker.
Caption: Alkylation of an antibody lysine residue with this compound.
Following the successful attachment of the linker, the terminal azide group is available for a click chemistry reaction with a suitable payload.
Caption: Click chemistry reaction for payload attachment.
Materials and Reagents
| Reagent | Supplier | Notes |
| Antibody of interest | Varies | Should be purified and at a concentration of 1-10 mg/mL. |
| This compound | Varies | Store desiccated at -20°C. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Varies | For buffer exchange and reactions. |
| Borate Buffer, pH 8.5 | Varies | Alternative reaction buffer to enhance lysine reactivity. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Varies | For dissolving the this compound linker. |
| Desalting Columns (e.g., PD-10, Zeba™) | Varies | For purification of the conjugated antibody. |
| Alkyne- or DBCO-modified payload | Varies | For the click chemistry reaction. |
| Copper(II) Sulfate, Ascorbate, THPTA (for CuAAC) | Varies | If using copper-catalyzed click chemistry. |
| Amicon® Ultra Centrifugal Filter Units | Varies | For buffer exchange and concentration. |
Detailed Experimental Protocols
Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS. This can be done using a desalting column or by dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 2-5 mg/mL in PBS, pH 7.4-8.5. A slightly basic pH will increase the nucleophilicity of the lysine residues.[][]
-
Quantification: Determine the precise concentration of the antibody solution by measuring its absorbance at 280 nm.
Protocol for this compound Conjugation
-
Prepare Linker Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM immediately before use.
-
Determine Molar Ratio: The molar ratio of linker to antibody will determine the average number of linkers conjugated per antibody molecule (Degree of Labeling - DOL). A starting point is a 10- to 20-fold molar excess of the linker. This will likely require optimization.
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 37°C for 1-2 hours with gentle stirring.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
-
Collect the fractions containing the antibody. The azide-modified antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol for Payload Conjugation via Click Chemistry
This protocol assumes the use of a DBCO-modified payload for a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
-
Prepare Payload Stock Solution: Dissolve the DBCO-modified payload in an appropriate solvent (e.g., DMSO) to a concentration of 10-20 mM.
-
Click Reaction:
-
Add a 3- to 5-fold molar excess of the DBCO-payload stock solution to the azide-modified antibody solution.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
-
Final Purification:
-
Purify the final antibody conjugate from excess payload using a desalting column, size exclusion chromatography (SEC), or dialysis.
-
The final conjugate should be stored in a suitable buffer at 4°C or -80°C.
-
Characterization of the Antibody Conjugate
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Mass Spectrometry (MS), UV-Vis Spectroscopy | To determine the average number of payload molecules per antibody. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To assess the homogeneity and presence of aggregates in the final conjugate. |
| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's binding affinity. |
| In Vitro Potency | Cell-based assays | To evaluate the biological activity of the final antibody-drug conjugate. |
Quantitative Data Summary
The following tables can be used to record and summarize the experimental data.
Table 1: Linker Conjugation Parameters
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Antibody Concentration (mg/mL) | |||
| Linker:Antibody Molar Ratio | |||
| Reaction Time (hours) | |||
| Reaction Temperature (°C) | |||
| Resulting Degree of Labeling (DOL) |
Table 2: Payload Conjugation and Final Conjugate Characteristics
| Parameter | Batch 1 | Batch 2 | Batch 3 |
| Payload:Azide-Antibody Molar Ratio | |||
| Click Reaction Time (hours) | |||
| Final Drug-to-Antibody Ratio (DAR) | |||
| Purity by SEC (%) | |||
| Aggregate Content (%) | |||
| Antigen Binding Affinity (KD) |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling (DOL) | - Inactive linker- Low linker:antibody ratio- Suboptimal reaction pH | - Use fresh linker stock- Increase molar excess of linker- Increase reaction buffer pH to 8.5 |
| High Aggregate Content | - High DOL- Hydrophobic payload | - Reduce linker:antibody ratio- Optimize purification method (e.g., HIC)- Include excipients in the final formulation |
| Loss of Antibody Function | - Conjugation at critical lysine residues | - Reduce linker:antibody ratio- Consider site-specific conjugation methods |
These protocols provide a general framework for the conjugation of this compound to antibodies. Optimization of the reaction conditions, particularly the molar ratios of the linker and payload, will be necessary to achieve the desired drug-to-antibody ratio and maintain the biological activity of the antibody.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with Azido-PEG2-C6-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapeutics. "Azido-PEG2-C6-Cl" is a heterobifunctional linker designed for the versatile and efficient surface functionalization of a wide range of nanoparticles. This molecule incorporates a polyethylene glycol (PEG) spacer, an azide (N3) group, and a chloro (Cl) group, offering a powerful combination of features for nanoparticle engineering.
The PEG component provides a hydrophilic shield to the nanoparticle surface, a process known as PEGylation. This modification can enhance colloidal stability, reduce non-specific protein adsorption (opsonization), and prolong circulation half-life in vivo.[1][2] The terminal azide group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3] These reactions are highly efficient and biocompatible, allowing for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules that contain a corresponding alkyne group. The chloro group offers an additional reactive site for nucleophilic substitution, enabling conjugation to molecules with amine or thiol functionalities.[4]
These application notes provide an overview of the utility of this compound in nanoparticle surface modification and present detailed protocols for the functionalization of gold and iron oxide nanoparticles as representative examples.
Key Features and Applications
-
Enhanced Biocompatibility and Stability: The PEG spacer minimizes aggregation and reduces immune system recognition.[1]
-
Versatile Bioconjugation: The azide group allows for highly specific and efficient "click" chemistry reactions for the attachment of various biomolecules.[3][4][5]
-
Orthogonal Reactivity: The distinct reactivity of the azide and chloro groups allows for sequential and controlled multi-functionalization of the nanoparticle surface.[4]
-
Applications in:
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C10H20ClN3O2 |
| Molecular Weight | 249.74 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water and most organic solvents |
Table 2: Representative Changes in Nanoparticle Properties After Surface Modification with PEG Linkers
The following table summarizes typical changes in hydrodynamic diameter and zeta potential observed after PEGylation of nanoparticles. The exact values will vary depending on the nanoparticle core material, size, the density of the PEG linker on the surface, and the buffer conditions.
| Nanoparticle Type | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after PEGylation (nm) | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) | Reference |
| Itraconazole-loaded NPs | 253 | 286 | -30.1 | -18.6 | [3] |
| PLGA Nanoparticles | 109 ± 2 | 117 (10% PEG) | Not Reported | -2 to -7 (with sufficient PEG) | [4] |
| Polysaccharide-based NPs | ~90 nm (calculated) | Increased with PEG MW | Not Reported | Reduced amine surface charge | [5] |
Note: This table provides illustrative data from studies using various PEG linkers to demonstrate the general trend of increased size and a shift towards neutral zeta potential upon PEGylation.
Experimental Protocols
Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs) with this compound via Thiol-Gold Interaction
This protocol describes the initial attachment of an azide-terminated PEG linker to the surface of gold nanoparticles. For this specific application, a thiol-terminated version of a similar PEG-azide linker would be used to leverage the strong affinity between gold and sulfur. The chloro-group on "this compound" is less suitable for direct attachment to gold. This protocol is adapted for a thiol-containing analogue.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs) in aqueous solution (e.g., 10-20 nm diameter)
-
HS-PEG2-Azide (thiolated analogue of the linker)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of HS-PEG2-Azide in nuclease-free water (e.g., 1 mg/mL).
-
Determine the concentration of the AuNP stock solution using UV-Vis spectroscopy.
-
-
PEGylation of AuNPs:
-
To the citrate-capped AuNP solution, add the HS-PEG2-Azide solution. A molar ratio of approximately 10,000 PEG molecules per nanoparticle is a good starting point.
-
Gently mix the solution and allow it to react overnight at room temperature with gentle stirring.
-
-
Purification of PEGylated AuNPs:
-
Centrifuge the reaction mixture to pellet the AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing excess, unbound PEG linker.
-
Resuspend the AuNP pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linker.
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential of the purified Azido-PEG-AuNPs using Dynamic Light Scattering (DLS).
-
Confirm the presence of the azide group on the surface using Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).
-
Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs) with this compound via Silanization
This protocol describes the modification of IONPs, which often have surface hydroxyl groups, using a silane-containing analogue of the linker.
Materials:
-
Iron oxide nanoparticles (Fe3O4 NPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
Toluene, anhydrous
-
Triethylamine (TEA)
-
Heptane
-
Acetone
-
Ultrasonication bath
Procedure:
-
Silanization of IONPs:
-
Disperse 100 mg of IONPs in 50 mL of anhydrous toluene in a round-bottom flask.
-
Add 1 mmol of APTES to the IONP suspension.
-
Add 2.5 mL of triethylamine and 50 µL of water.
-
Sonicate the mixture for 5 hours in an ultrasonication bath.
-
Add 50 mL of heptane to precipitate the amine-functionalized IONPs.
-
Use a strong magnet to collect the nanoparticles and discard the supernatant.
-
Wash the nanoparticles three times with acetone and dry under vacuum.
-
-
Conjugation of this compound to Amine-Functionalized IONPs:
-
Disperse the amine-functionalized IONPs in a suitable anhydrous solvent like DMF.
-
Add this compound in a 5-10 fold molar excess relative to the estimated surface amine groups.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to act as a proton scavenger.
-
Allow the reaction to proceed for 24-48 hours at room temperature with stirring.
-
-
Purification of Azido-PEG-IONPs:
-
Precipitate the functionalized IONPs by adding a non-solvent like diethyl ether.
-
Collect the nanoparticles using a magnet.
-
Wash the nanoparticles extensively with the reaction solvent and then with a more volatile solvent like acetone to remove unreacted starting materials.
-
Dry the final product under vacuum.
-
-
Characterization:
-
Analyze the surface modification using FTIR, looking for the characteristic azide peak (~2100 cm-1).
-
Use thermogravimetric analysis (TGA) to quantify the amount of linker grafted onto the nanoparticle surface.
-
Measure the hydrodynamic diameter and zeta potential using DLS.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azido-PEG Functionalized Nanoparticles
This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a targeting peptide or a fluorescent dye) onto the azide-functionalized nanoparticle surface.
Materials:
-
Azido-PEG functionalized nanoparticles (from Protocol 1 or 2)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris-buffered saline (TBS) or PBS
Procedure:
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in TBS or PBS.
-
Add the alkyne-containing molecule. The molar ratio of alkyne to azide will depend on the desired degree of functionalization.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water.
-
In another tube, prepare a solution of CuSO4 in water.
-
-
Click Reaction:
-
Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO4 solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO4.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the functionalized nanoparticles by centrifugation or magnetic separation, as described in the previous protocols, to remove the copper catalyst, excess ascorbate, and unreacted alkyne-molecule.
-
-
Characterization:
-
Confirm the successful conjugation using techniques appropriate for the attached molecule (e.g., UV-Vis or fluorescence spectroscopy for a dye, HPLC or gel electrophoresis for a peptide).
-
Re-measure the hydrodynamic diameter and zeta potential to assess any changes after the click reaction.
-
Mandatory Visualization
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.
References
- 1. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface-Functionalized Nanoparticles for Controlled Drug Delivery | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG2-C6-Cl
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," utilizing the bifunctional linker Azido-PEG2-C6-Cl. This linker is particularly relevant in bioconjugation and drug development for introducing a polyethylene glycol (PEG) spacer with a terminal azide for conjugation and a chlorohexyl group for further functionalization or as part of a PROTAC linker system.[1]
The CuAAC reaction facilitates the highly efficient and specific formation of a stable 1,2,3-triazole linkage between an azide (in this case, this compound) and a terminal alkyne.[2] This bioorthogonal reaction proceeds under mild conditions, often in aqueous environments, making it ideal for modifying sensitive biomolecules.[2][3][4]
Overview of the CuAAC Reaction
The copper(I)-catalyzed reaction between an azide and a terminal alkyne is a powerful tool for creating stable covalent linkages.[2] The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The catalytic cycle involves the in situ generation or introduction of the active Cu(I) species, which is sensitive to oxidation. Therefore, a reducing agent, such as sodium ascorbate, is typically added to maintain the copper in its +1 oxidation state.[5][6] Ligands, such as TBTA (tris(benzyltriazolylmethyl)amine), are often employed to stabilize the Cu(I) catalyst and enhance reaction efficiency.
Quantitative Reaction Parameters
The following table summarizes typical quantitative parameters for a CuAAC reaction. These values may require optimization depending on the specific substrates and desired outcome.
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess of the azide can help drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor for the Cu(I) catalyst. |
| Sodium Ascorbate | 0.1 - 1.0 equivalents (10-100 mol%) | Reducing agent to generate and maintain Cu(I). A higher concentration is often used in bioconjugation to counteract dissolved oxygen.[6] |
| Ligand (e.g., TBTA) | 0.01 - 0.1 equivalents (1-10 mol%) | Stabilizes the Cu(I) catalyst and prevents side reactions. |
| Solvent | Aqueous buffer (e.g., PBS), DMF, DMSO, or mixtures | Choice depends on the solubility of the substrates.[2][7] |
| Reaction Temperature | Room Temperature to 70°C | Most reactions proceed efficiently at room temperature.[2] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC, LC-MS, or other appropriate analytical techniques.[2][8][9] |
Detailed Experimental Protocol
This protocol provides a general procedure for the conjugation of an alkyne-containing molecule to this compound.
3.1. Materials and Reagents
-
Alkyne-functionalized molecule of interest
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable Cu(I) ligand
-
Degassed reaction solvent (e.g., a mixture of phosphate-buffered saline (PBS) and an organic co-solvent like DMSO or DMF)
-
Nitrogen or Argon gas
-
Analytical tools for reaction monitoring (e.g., TLC, LC-MS)
-
Purification supplies (e.g., silica gel for chromatography, HPLC system)
3.2. Stock Solution Preparation
-
Alkyne Substrate: Prepare a stock solution of the alkyne-containing molecule in the chosen reaction solvent.
-
This compound: Prepare a stock solution of this compound in the same solvent.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.
-
TBTA Ligand: Prepare a 10-100 mM stock solution in a compatible organic solvent like DMSO.
3.3. Reaction Procedure
-
To a reaction vessel, add the alkyne-functionalized molecule from its stock solution.
-
Add the this compound stock solution (1.1-1.5 equivalents).
-
Add the reaction solvent to achieve the desired final concentration.
-
If using a ligand, add the TBTA stock solution (0.01-0.1 equivalents).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).
-
Stir the reaction mixture at room temperature or the desired temperature.
-
Monitor the reaction progress periodically using an appropriate analytical method.
-
Upon completion, the reaction can be quenched by exposure to air or by the addition of a chelating agent like EDTA.
3.4. Purification
The desired triazole product can be purified from the reaction mixture using standard techniques such as silica gel chromatography, preparative HPLC, or size-exclusion chromatography, depending on the properties of the product.
Diagrams
4.1. Experimental Workflow
Caption: General experimental workflow for the CuAAC reaction.
4.2. Signaling Pathway (Chemical Reaction)
Caption: CuAAC reaction of this compound with an alkyne.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (Cu(II) instead of Cu(I)) | Use freshly prepared sodium ascorbate solution. Ensure proper degassing to remove oxygen. |
| Poor substrate solubility | Add a co-solvent (e.g., DMSO, DMF, t-BuOH) to improve solubility. | |
| Incompatible buffer | Avoid buffers with primary amines (e.g., Tris) or other coordinating species that can interfere with the copper catalyst. | |
| Side Product Formation | Oxidation of sensitive functional groups | Use a higher concentration of a stabilizing ligand. Ensure thorough degassing. |
| Dimerization of the alkyne (Glaser coupling) | Perform the reaction under strictly anaerobic conditions. |
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and versatile method for bioconjugation. The use of this compound as a linker allows for the introduction of a PEG spacer and a reactive handle for further modifications, making it a valuable tool in drug discovery and development. Careful optimization of the reaction conditions is key to achieving high yields and purity of the desired conjugate.
References
- 1. Azido-PEG2-C6-OH - Immunomart [immunomart.org]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [ouci.dntb.gov.ua]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG2-C6-Cl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Azido-PEG2-C6-Cl in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This bifunctional linker is a valuable tool in bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.
Introduction to this compound and SPAAC
This compound is a chemical linker featuring a terminal azide group, a polyethylene glycol (PEG) spacer, and a chlorohexyl group. The azide moiety allows for highly selective and bioorthogonal conjugation to molecules containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
The PEG spacer enhances the solubility and reduces aggregation of the resulting conjugate, which is particularly beneficial in biological applications.[3] The terminal chloro group provides a reactive handle for subsequent conjugation to other molecules.
Key Advantages of SPAAC with this compound:
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for use in living systems.[4]
-
High Selectivity: The azide and strained alkyne groups react specifically with each other, minimizing off-target reactions with other functional groups present in biological molecules.
-
Favorable Kinetics: The inherent ring strain of cyclooctynes provides the driving force for a rapid cycloaddition reaction. The inclusion of a PEG linker has been shown to potentially increase reaction rates.
-
Versatility: This linker is a key component in the modular synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs.
Applications
The unique properties of this compound make it suitable for a range of applications in research and drug development:
-
PROTAC Synthesis: As a PEG-based PROTAC linker, it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins.[1][2]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. The PEG component can improve the pharmacokinetic profile of the ADC.[3]
-
Biomolecule Labeling and Imaging: Fluorophores or other imaging agents can be conjugated to biomolecules for in vitro and in vivo tracking and visualization.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
Quantitative Data
| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |
| DBCO | ~0.1 - 1.0 |
| BCN | Varies depending on isomer |
| DIBAC | ~0.3 |
Note: The presence of a PEG linker on the azide or the cyclooctyne can influence the reaction kinetics. One study demonstrated that a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by approximately 31% compared to a non-PEGylated counterpart.
Experimental Protocols
General Protocol for SPAAC Bioconjugation
This protocol describes a general procedure for conjugating this compound to a DBCO-functionalized protein.
Materials:
-
This compound
-
DBCO-functionalized protein (e.g., antibody, enzyme)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.
-
Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the linker.
-
Quenching Reagent (optional): e.g., Tris buffer
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Dissolve the DBCO-functionalized protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the protein solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
-
-
Reaction Quenching (Optional):
-
If desired, the reaction can be quenched by adding a quenching reagent to react with any unreacted DBCO groups.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy (if one of the components has a chromophore).
-
Protocol for PROTAC Synthesis using SPAAC
This protocol outlines the final SPAAC ligation step in a modular PROTAC synthesis.
Materials:
-
This compound pre-conjugated to a target protein ligand.
-
DBCO-functionalized E3 ligase ligand.
-
Reaction Solvent: Anhydrous DMSO or DMF.
Procedure:
-
Dissolve Reactants:
-
Dissolve the azide-functionalized target protein ligand and the DBCO-functionalized E3 ligase ligand in the reaction solvent.
-
-
SPAAC Ligation:
-
Mix the two solutions in equimolar amounts or with a slight excess of one component.
-
Stir the reaction at room temperature for 4-12 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Purification:
-
Purify the resulting PROTAC molecule using an appropriate chromatographic method, such as reversed-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using NMR and high-resolution mass spectrometry (HRMS).
-
Visualizations
Caption: Experimental workflow for SPAAC bioconjugation.
Caption: Mechanism of action for a PROTAC synthesized via SPAAC.
References
Application Notes and Protocols for Azido-PEG2-C6-Cl in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG2-C6-Cl is a heterobifunctional linker designed for the sophisticated assembly of targeted drug delivery systems. This linker features three key components: an azide (N3) group for bioorthogonal "click" chemistry, a hydrophilic diethylene glycol (PEG2) spacer, and a C6 chloroalkane (Cl) chain for covalent conjugation. This combination of functionalities makes it a versatile tool for linking targeting moieties, such as antibodies or nanoparticles, to therapeutic payloads.
The azide group allows for highly specific and efficient conjugation to alkyne-modified molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These "click" reactions are bioorthogonal, meaning they proceed with high yield and specificity under mild, aqueous conditions, minimizing side reactions with biological molecules.[3][4][5] The PEG2 spacer enhances the hydrophilicity of the overall conjugate, which can improve solubility, reduce aggregation, and favorably impact pharmacokinetic profiles.[6][7][8] The chloroalkane group serves as a stable and efficient handle for covalent attachment to nucleophilic residues on proteins or other carrier molecules.[9][10]
These application notes provide an overview of the utility of this compound in the development of Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles for targeted drug delivery, along with generalized experimental protocols.
Applications in Antibody-Drug Conjugates (ADCs)
This compound can be employed in the synthesis of ADCs, which are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells.[4][11][12] In this context, the linker connects the monoclonal antibody (mAb) to the drug payload. The general strategy involves a two-step process:
-
Antibody Modification: The chloroalkane end of the linker is reacted with the antibody. This typically occurs via alkylation of nucleophilic side chains of amino acids like cysteine or lysine.
-
Payload Conjugation: The azide-modified antibody is then reacted with an alkyne-functionalized cytotoxic drug using click chemistry to form the final ADC.
The inclusion of the PEG spacer can be crucial for mitigating the hydrophobicity of the payload, which can otherwise lead to aggregation and poor pharmacokinetics.[6][7][8]
Experimental Protocol: Two-Step ADC Synthesis
1. Modification of Antibody with this compound
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., borate buffer, pH 8.5-9.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Exchange the antibody into the reaction buffer.
-
Add the this compound stock solution to the antibody solution at a desired molar excess (e.g., 10-20 fold). The final concentration of DMSO should be kept low (<10%) to avoid denaturation of the antibody.
-
Incubate the reaction at room temperature or 37°C for 4-24 hours with gentle mixing.
-
Remove the excess, unreacted linker by SEC or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterize the azide-modified antibody to determine the linker-to-antibody ratio (LAR) using methods such as mass spectrometry.
-
2. Conjugation of Alkyne-Payload via CuAAC Click Chemistry
-
Materials:
-
Procedure:
-
Prepare stock solutions of the alkyne-payload, CuSO4, THPTA, and sodium ascorbate.
-
In a reaction vessel, add the azide-modified antibody.
-
Add the alkyne-payload at a slight molar excess relative to the number of azide groups on the antibody.
-
Prepare the copper catalyst by pre-mixing CuSO4 and THPTA in a 1:2 to 1:5 molar ratio.
-
Add the catalyst solution to the antibody-payload mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the resulting ADC using SEC to remove unreacted payload and catalyst components.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
-
Quantitative Data Summary
The following table provides hypothetical but expected quantitative data for ADC synthesis using a PEGylated linker. Actual results will vary based on the specific antibody, payload, and reaction conditions.
| Parameter | Typical Value | Method of Analysis |
| Linker-to-Antibody Ratio (LAR) | 2 - 8 | Mass Spectrometry |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | UV-Vis Spectroscopy, Mass Spectrometry |
| Reaction Yield (Click Step) | > 90% | HPLC, Mass Spectrometry |
| Monomer Purity | > 95% | Size-Exclusion Chromatography (SEC) |
| Aggregation | < 5% | SEC, Dynamic Light Scattering (DLS) |
Workflow for ADC Synthesis
References
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. axispharm.com [axispharm.com]
- 3. mdpi.com [mdpi.com]
- 4. interchim.fr [interchim.fr]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. worldscientific.com [worldscientific.com]
- 10. HaloTag: a novel protein labeling technology for cell imaging and protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Detection [iris-biotech.de]
- 12. medchemexpress.com [medchemexpress.com]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Live Cell Labeling with Azido-PEG2-C6-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to label and track biomolecules on the surface of living cells is a cornerstone of modern cell biology and drug development. This document provides detailed protocols for the covalent labeling of live cells using Azido-PEG2-C6-Cl , a versatile chemical probe. This reagent contains a chlorohexyl group that reacts with nucleophilic residues on cell surface proteins, creating a stable covalent bond. The terminal azide group then serves as a bioorthogonal handle for subsequent modification via copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This two-step approach allows for the attachment of a wide variety of molecules, including fluorophores, biotin, or drug molecules, to the cell surface with high specificity and minimal disruption of cellular processes.
The PEG2 linker provides spacing and enhances the aqueous solubility of the reagent. This methodology is applicable for studying protein trafficking, cell-cell interactions, and for the development of targeted therapies. The following sections provide detailed experimental protocols, data presentation guidelines, and visualizations to aid in the successful application of this labeling strategy.
Experimental Protocols
Direct Labeling of Live Cells with this compound
This protocol describes the covalent attachment of this compound to cell surface proteins. The chloro group acts as a mild alkylating agent, reacting primarily with amine and thiol groups on exposed protein residues.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Cell culture plates or flasks
Protocol:
-
Cell Preparation:
-
Adherent Cells: Seed cells in the desired format (e.g., 6-well plate, 96-well plate) and grow to 80-90% confluency.
-
Suspension Cells: Culture cells to the desired density (e.g., 0.5 - 2 x 10^6 cells/mL).
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed, sterile PBS (pH 7.4) to remove any residual serum proteins.
-
Prepare the labeling medium by diluting the 10 mM this compound stock solution into pre-warmed, serum-free cell culture medium to the desired final concentration. Note: The optimal concentration should be determined empirically for each cell type and application, but a starting range of 25-200 µM is recommended.
-
Add the labeling medium to the cells.
-
Incubate the cells for 1-4 hours at 37°C in a CO2 incubator. The incubation time should also be optimized.
-
-
Washing:
-
After incubation, gently remove the labeling medium.
-
Wash the cells three times with pre-warmed, sterile PBS (pH 7.4) to remove any unreacted reagent.
-
The azide-labeled cells are now ready for downstream applications, such as the click chemistry reaction described in Protocol 1.2.
-
Copper-Free Click Chemistry (SPAAC) on Azide-Labeled Cells
This protocol describes the attachment of a dibenzocyclooctyne (DBCO)- or bicyclononyne (BCN)-containing molecule (e.g., a fluorophore) to the azide-modified cells.
Materials:
-
Azide-labeled cells (from Protocol 1.1)
-
DBCO- or BCN-conjugated molecule of interest (e.g., DBCO-488)
-
Anhydrous DMSO
-
Complete cell culture medium
-
PBS, pH 7.4
Protocol:
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of the DBCO/BCN-conjugated molecule in anhydrous DMSO.
-
Store according to the manufacturer's instructions, typically at -20°C and protected from light.
-
-
Click Reaction:
-
Wash the azide-labeled cells twice with pre-warmed PBS (pH 7.4).
-
Prepare the click reaction medium by diluting the DBCO/BCN-reagent stock solution into pre-warmed, serum-free or complete medium to a final concentration of 10-50 µM.
-
Add the click reaction medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction medium.
-
Wash the cells three times with pre-warmed PBS (pH 7.4).
-
The cells are now fluorescently labeled and can be imaged using fluorescence microscopy or analyzed by flow cytometry.
-
Cell Viability Assessment using Resazurin Assay
This protocol is to assess the cytotoxicity of the labeling procedure.
Materials:
-
Labeled and unlabeled (control) cells
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plate
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Protocol:
-
Plate the labeled and control cells in a 96-well plate at a suitable density.
-
Add Resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubate for 1-4 hours at 37°C until a color change is observed.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Optimization of this compound Labeling Concentration
| Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 (Control) | 2 | 150 |
| 25 | 2 | 2500 |
| 50 | 2 | 5800 |
| 100 | 2 | 9500 |
| 200 | 2 | 11200 |
Table 2: Cell Viability after Labeling with this compound
| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| 0 (Control) | 2 | 100 |
| 25 | 2 | 98.5 |
| 50 | 2 | 97.2 |
| 100 | 2 | 95.1 |
| 200 | 2 | 88.4 |
Visualizations
Experimental Workflow
Application Notes and Protocols for Creating Fluorescent Probes Using Azido-PEG2-C6-Cl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the synthesis of fluorescent probes utilizing the bifunctional linker, Azido-PEG2-C6-Cl. This versatile linker allows for a modular approach to probe design, enabling the conjugation of a wide range of fluorescent dyes and their subsequent attachment to target biomolecules.
Introduction
This compound is a hetero-bifunctional linker containing an azide (N₃) moiety and a chloro (Cl) group. The azide group allows for covalent attachment to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are forms of "click chemistry". The terminal chloro group on the hexyl chain can be used for nucleophilic substitution reactions, typically with amine or thiol groups on a target molecule. The polyethylene glycol (PEG) component enhances the solubility and reduces the aggregation of the resulting probe. This dual functionality makes this compound an ideal tool for creating bespoke fluorescent probes for various applications in biological imaging and diagnostics.
Core Strategies for Fluorescent Probe Synthesis
There are two primary strategies for synthesizing fluorescent probes using this compound:
-
Strategy A: "Click-First" Approach. This method involves the initial conjugation of an alkyne-modified fluorescent dye to the azide group of the linker. The resulting fluorescently-labeled linker, now equipped with a reactive chloro group, can then be conjugated to a target molecule. This strategy is advantageous when the target molecule is sensitive to the copper catalyst used in CuAAC.
-
Strategy B: "Substitution-First" Approach. In this alternative pathway, the chloro group of the linker is first reacted with a nucleophilic group (e.g., an amine or thiol) on a target molecule. The azide-functionalized target molecule is then reacted with an alkyne-modified fluorescent dye via click chemistry. This approach is useful when the fluorescent dye is sensitive to the conditions of the nucleophilic substitution reaction.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe using the "Click-First" Approach
This protocol describes the synthesis of a fluorescent probe by first reacting this compound with an alkyne-modified fluorescent dye, followed by conjugation to a model protein.
Materials:
-
This compound
-
Alkyne-modified fluorescent dye (e.g., DBCO-Cy5)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Dimethylformamide (DMF)
-
Bovine Serum Albumin (BSA) as a model protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
"Click" Reaction:
-
Dissolve this compound (1.2 equivalents) and alkyne-modified fluorescent dye (1 equivalent) in DMF.
-
Prepare a fresh solution of CuSO₄ (0.1 equivalents) and TBTA (0.1 equivalents) in DMF.
-
Add the CuSO₄/TBTA solution to the linker-dye mixture.
-
Add sodium ascorbate (0.5 equivalents) to the reaction mixture to reduce Cu(II) to Cu(I).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, purify the product by flash chromatography to obtain the fluorescently-labeled linker (Fluoro-PEG-Cl).
-
-
Protein Conjugation:
-
Dissolve the purified Fluoro-PEG-Cl in DMF to a stock concentration of 10 mM.
-
Dissolve BSA in PBS (pH 8.0-8.5 for amine conjugation) to a concentration of 10 mg/mL.
-
Add the Fluoro-PEG-Cl stock solution to the BSA solution at a 10-20 fold molar excess.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Remove the excess, unconjugated probe using a size-exclusion chromatography column equilibrated with PBS.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
-
Protocol 2: Synthesis of a Fluorescent Probe using the "Substitution-First" Approach
This protocol details the synthesis of a fluorescent probe by first conjugating this compound to a model protein, followed by a "click" reaction with an alkyne-modified fluorescent dye.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Alkyne-modified fluorescent dye (e.g., DBCO-Cy5)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Protein Functionalization:
-
Dissolve BSA in PBS (pH 8.0-8.5) to a concentration of 10 mg/mL.
-
Dissolve this compound in DMF to a stock concentration of 100 mM.
-
Add the this compound stock solution to the BSA solution at a 20-50 fold molar excess.
-
Incubate the reaction at 37°C for 4-6 hours with gentle stirring.
-
Remove the excess linker using a size-exclusion chromatography column equilibrated with PBS to obtain the azide-functionalized protein (Azido-BSA).
-
-
"Click" Reaction (SPAAC):
-
Dissolve the alkyne-modified fluorescent dye (e.g., DBCO-Cy5) in DMF to a stock concentration of 10 mM.
-
Add the dye solution to the Azido-BSA solution at a 5-10 fold molar excess.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Remove the excess, unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
-
Quantitative Data Summary
| Parameter | "Click-First" Approach | "Substitution-First" Approach | Reference |
| Typical Reaction Yield (Click Reaction) | > 90% | > 90% | [1] |
| Typical Reaction Yield (Substitution) | 40-70% | 40-70% | [] |
| Typical Degree of Labeling (DOL) | 1-5 | 1-5 | [3] |
| Commonly Used Fluorescent Dyes | Cyanine dyes (Cy3, Cy5, Cy7), Alexa Fluor dyes, Fluorescein (FITC), Rhodamine | Cyanine dyes (Cy3, Cy5, Cy7), Alexa Fluor dyes, Fluorescein (FITC), Rhodamine | [][3] |
Visualizations
Caption: Workflow for the "Click-First" approach.
Caption: Workflow for the "Substitution-First" approach.
Caption: Decision workflow for fluorescent probe synthesis.
References
Application Notes and Protocols for Azido-PEG2-C6-Cl in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the potent payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. "Azido-PEG2-C6-Cl" is a bifunctional, polyethylene glycol (PEG)-based linker that offers a versatile platform for ADC development through "click chemistry."
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and characterization of ADCs. The azide (N₃) group allows for highly specific and efficient conjugation to an alkyne-modified payload or antibody via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The terminal chloride (Cl) can be used for direct alkylation or further functionalization, though its primary utility in this context is often as a synthetic handle for creating other reactive groups. The PEG2 spacer enhances solubility and can reduce aggregation of the resulting ADC.
Key Features of this compound
-
Bifunctionality: Features an azide group for click chemistry and a chloroalkyl chain for alternative conjugation strategies or further modification.
-
PEG Spacer: The short di-ethylene glycol (PEG2) unit improves the hydrophilicity of the linker-payload complex, which can enhance the solubility and reduce aggregation of the final ADC.
-
Click Chemistry Compatibility: The azide moiety enables highly efficient and bioorthogonal conjugation, leading to the formation of a stable triazole linkage. This method is known for its high yield and specificity.
Application: Synthesis of a Site-Specific Antibody-Drug Conjugate
This protocol outlines the synthesis of a site-specific ADC using an antibody engineered to contain an alkyne-bearing unnatural amino acid and a cytotoxic payload functionalized with an azide group using the this compound linker.
Experimental Workflow for ADC Synthesis and Characterization
Protocol 1: Two-Step ADC Synthesis via Click Chemistry
Materials:
-
Alkyne-modified monoclonal antibody (e.g., containing p-azidomethyl-L-phenylalanine, pAMF)
-
This compound linker
-
Cytotoxic payload with a reactive handle (e.g., a primary amine)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting columns or equivalent for buffer exchange
-
Size Exclusion Chromatography (SEC) system for purification
Step 1: Modification of the Cytotoxic Payload
-
Dissolve the amine-containing cytotoxic payload and a 1.2 molar excess of this compound in anhydrous DMF.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) at 2 molar equivalents relative to the payload.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed.
-
Purify the resulting azide-functionalized payload by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the Azido-PEG2-C6-Payload conjugate.
Step 2: Conjugation to the Antibody (CuAAC)
-
Prepare the alkyne-modified antibody in PBS at a concentration of 5-10 mg/mL.
-
Prepare a stock solution of the Azido-PEG2-C6-Payload in DMSO.
-
In a reaction vessel, add the antibody solution.
-
Add the Azido-PEG2-C6-Payload solution to the antibody solution at a 5-10 molar excess.
-
Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the CuSO₄/THPTA solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.
-
Quench the reaction by adding 5 mM EDTA.
-
Purify the ADC using SEC to remove unreacted payload, catalyst, and other small molecules. The ADC will elute in the initial high molecular weight peak.
-
Perform a buffer exchange into a formulation buffer (e.g., PBS) using a desalting column.
Characterization of the ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. It can be determined using several methods:
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the number of conjugated payloads, as each payload increases the overall hydrophobicity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the antibody's disulfide bonds, the light and heavy chains can be separated, and the drug load on each can be determined.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC or analysis of the reduced and deglycosylated light and heavy chains provides a precise determination of the different drug-loaded species.
| Analytical Method | Principle | Typical Result |
| HIC-HPLC | Separation based on hydrophobicity. | Peaks corresponding to DAR 0, 2, 4, etc. (for site-specific conjugation). |
| RP-HPLC (reduced) | Separation of light and heavy chains. | Shift in retention time of drug-conjugated chains. |
| LC-MS (intact) | Mass determination of the entire ADC. | Mass peaks for each DAR species. |
Table 1: Methods for Drug-to-Antibody Ratio (DAR) Determination.
Purity and Aggregation Analysis
Size Exclusion Chromatography (SEC) is the standard method to assess the purity and aggregation of the final ADC product.
| Parameter | Method | Acceptance Criteria |
| Purity (Monomer Content) | SEC-HPLC | > 95% |
| High Molecular Weight Species (Aggregates) | SEC-HPLC | < 5% |
| Low Molecular Weight Species (Fragments) | SEC-HPLC | < 1% |
Table 2: Purity and Aggregation Specifications for a typical ADC.
In Vitro Evaluation
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC₅₀) of the ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative cell line (e.g., HER2-negative MDA-MB-468)
-
Complete cell culture medium
-
ADC construct and unconjugated antibody (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
| Compound | Antigen-Positive Cells (IC₅₀, nM) | Antigen-Negative Cells (IC₅₀, nM) |
| ADC (Azido-PEG2-C6-Payload) | 0.5 - 5.0 | > 1000 |
| Unconjugated Antibody | No significant cytotoxicity | No significant cytotoxicity |
| Free Payload | 0.01 - 0.1 | 0.01 - 0.1 |
Table 3: Hypothetical In Vitro Cytotoxicity Data.
Mechanism of Action: ADC Internalization and Payload Release
Conclusion
This compound serves as a valuable linker for the development of next-generation ADCs. Its compatibility with click chemistry allows for the creation of homogenous, site-specific conjugates with well-defined stoichiometry. The inclusion of a hydrophilic PEG spacer can contribute to favorable physicochemical properties of the final ADC. The protocols and characterization methods outlined in this document provide a framework for researchers to effectively utilize this linker in their ADC discovery and development programs. As with any ADC component, careful optimization and thorough analytical characterization are paramount to achieving a safe and effective therapeutic.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "Azido-PEG2-C6-Cl" Click Reactions
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in click reactions using "Azido-PEG2-C6-Cl".
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with "this compound" has a very low yield. What are the most common causes?
Low yields in CuAAC reactions are frequently due to a few key factors. The most critical is the oxidation of the Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state. Oxygen in the reaction mixture is a primary culprit. Another common issue is the poor quality or degradation of reagents, including the "this compound" itself, the alkyne substrate, or the reducing agent. Finally, suboptimal reaction conditions such as incorrect solvent, temperature, or reactant concentrations can significantly hinder the reaction.
Q2: How can I prevent the oxidation of my copper catalyst?
To maintain the active Cu(I) oxidation state, it is crucial to minimize oxygen in your reaction.[1] This can be achieved by:
-
Degassing your solvents: Use methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
-
Using a reducing agent: Sodium ascorbate is the most common and effective reducing agent to convert any formed Cu(II) back to Cu(I) in situ.[2] A 3- to 10-fold excess of sodium ascorbate is often recommended.[2]
-
Working under an inert atmosphere: For particularly sensitive reactions, performing the entire experiment in a glovebox can be beneficial.
-
Capping the reaction vessel: At a minimum, ensure your reaction vessel is well-sealed to limit further oxygen ingress.[1]
Q3: I suspect my "this compound" or other reagents may have degraded. How can I check their quality?
Reagent quality is paramount for a successful click reaction.
-
"this compound": This molecule contains an azide group which is generally stable but can be reduced to an amine under certain conditions.[3] The C6-Cl bond is also susceptible to nucleophilic attack. It is best to use freshly acquired or properly stored material. For long-term storage, it is recommended to store it at -80°C for up to six months or -20°C for one month.[4] You can verify the structure and purity via NMR or mass spectrometry.
-
Alkyne Substrate: Check for any potential degradation or polymerization, especially if it is a complex molecule. Purity can be assessed by standard analytical techniques.
-
Copper Source (e.g., CuSO₄): Ensure it is free of impurities and has been stored in a dry environment.
-
Sodium Ascorbate: This reducing agent can oxidize over time. Use a fresh bottle or a solution that has been prepared recently.
Q4: What are the optimal solvent and temperature conditions for a click reaction with a PEGylated azide?
The PEG component of "this compound" influences its solubility.
-
Solvents: "this compound" is soluble in DMSO.[4] For CuAAC reactions, a variety of solvents can be used, often in aqueous mixtures. Common choices include DMSO, DMF, acetonitrile, and alcohols, often mixed with water.[2] The choice of solvent should ensure that all reactants are fully dissolved.
-
Temperature: CuAAC reactions are typically performed at room temperature.[5] However, for sterically hindered substrates or if the reaction is sluggish, gentle heating (e.g., 40-60°C) can sometimes improve the yield.[5][6]
Q5: Could the chloroalkyl group on "this compound" be interfering with the reaction?
The C6-Cl group is an electrophilic site that can react with nucleophiles.[3] While the azide-alkyne cycloaddition is highly specific, it's important to consider potential side reactions if your reaction mixture contains strong nucleophiles that could compete for the chloroalkyl group. If you suspect this is an issue, ensure your reaction conditions are free from such nucleophiles or consider protecting the chloro group if your synthetic strategy allows.
Q6: I'm having trouble purifying my final product. The PEG linker seems to be the problem.
Purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents and their tendency to streak on silica gel chromatography. Consider the following purification strategies:
-
Precipitation: If there is a significant difference in solubility between your PEGylated product and the starting materials or byproducts, precipitation by adding a non-solvent can be an effective purification step.
-
Dialysis or Size Exclusion Chromatography: For larger PEGylated molecules, these techniques can be very effective in removing small molecule impurities like the catalyst and excess reagents.
-
Reverse-Phase Chromatography (HPLC): This is often the most effective chromatographic method for purifying PEGylated compounds.
Q7: Are there any alternatives to the copper-catalyzed reaction if I continue to have low yields or if my biomolecule is sensitive to copper?
Yes, the primary alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction does not require a copper catalyst and is driven by the ring strain of a cyclooctyne derivative (e.g., DBCO or BCN).[2] "this compound" is compatible with SPAAC.[4] While SPAAC avoids the issue of copper toxicity, the reactions are generally slower than CuAAC.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and potential starting points for optimization.
Table 1: Recommended Starting Conditions for CuAAC with "this compound"
| Parameter | Recommended Value/Range | Notes |
| Reactant Ratio | 1:1.1 to 1:1.5 (Azide:Alkyne) | A slight excess of the less precious reactant can drive the reaction to completion. |
| Copper(II) Source | 1-10 mol% (e.g., CuSO₄) | Higher concentrations may be needed for difficult reactions. |
| Reducing Agent | 3-10 equivalents to Copper(II) (e.g., Sodium Ascorbate) | A significant excess is crucial to maintain the Cu(I) state.[2] |
| Ligand | 1-5 equivalents to Copper(II) (e.g., THPTA, TBTA) | Ligands accelerate the reaction and protect biomolecules from oxidative damage. |
| Solvent | DMSO, DMF, tBuOH/H₂O (1:1), or other suitable mixtures | Ensure all components are fully dissolved. |
| Temperature | Room Temperature to 60°C | Start at room temperature and gently heat if the reaction is slow.[5] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Table 2: Troubleshooting Guide for Low Yields
| Symptom | Potential Cause | Suggested Solution |
| No reaction or very slow reaction | Inactive catalyst (Cu(II) form) | Degas solvents thoroughly; use fresh sodium ascorbate; work under an inert atmosphere. |
| Poor reagent quality | Verify the purity and integrity of "this compound" and alkyne via analytical methods. | |
| Steric hindrance | Increase reaction temperature; prolong reaction time; consider a longer PEG linker if possible. | |
| Multiple spots on TLC/LC-MS | Side reactions | Check for nucleophiles that could react with the C6-Cl group; ensure proper pH control. |
| Alkyne homodoupling (Glaser coupling) | Ensure sufficient reducing agent is present and minimize oxygen exposure. | |
| Product is formed but difficult to isolate | PEG-related purification issues | Use reverse-phase HPLC, precipitation, or dialysis for purification. |
Key Experimental Protocol
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and may require optimization for your specific substrates.
-
Reagent Preparation:
-
Dissolve "this compound" (1 equivalent) and your alkyne-containing molecule (1.1 equivalents) in a suitable degassed solvent (e.g., DMSO/H₂O mixture).
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (CuSO₄) in water.
-
Sodium ascorbate in water.
-
A suitable copper-chelating ligand (e.g., THPTA) in water.
-
-
-
Reaction Setup:
-
In a clean reaction vessel, add the solution of your azide and alkyne.
-
To this mixture, add the ligand solution followed by the CuSO₄ solution. The order of addition is important to pre-form the copper-ligand complex.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Conditions:
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). If the reaction is slow, it can be gently heated to 40-50°C.
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude mixture can be purified. The method will depend on the properties of your product.
-
For small molecules, a standard aqueous work-up followed by column chromatography (normal or reverse-phase) may be sufficient.
-
For larger biomolecules, purification by dialysis, size exclusion chromatography, or preparative HPLC is recommended to remove the copper catalyst and other small molecule impurities.
-
Visualizations
Troubleshooting Logic for Low Yield in CuAAC Reactions
Caption: Troubleshooting workflow for low yield CuAAC reactions.
Experimental Workflow for CuAAC with "this compound"
Caption: Step-by-step experimental workflow for a typical CuAAC reaction.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 2568146-55-2 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for "Azido-PEG2-C6-Cl" Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of "Azido-PEG2-C6-Cl".
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive functionalities?
This compound is a bifunctional linker molecule. It contains two distinct reactive groups, allowing for sequential or orthogonal conjugation strategies. The key functionalities are:
-
An azide group (-N₃): This group is primarily used for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are highly specific and efficient for forming a stable triazole linkage with an alkyne-containing molecule.[2][3][4]
-
A chloroalkane group (-Cl): The C6 chloroalkane chain provides a reactive site for nucleophilic substitution reactions. This allows for conjugation to nucleophiles such as thiols (e.g., from cysteine residues in proteins) or amines.[5]
Q2: Which conjugation reaction should I choose for the azide group?
The choice between CuAAC and SPAAC depends on the nature of your biomolecule and experimental constraints.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This is a highly efficient and widely used reaction. However, it requires a copper (I) catalyst, which can be toxic to living cells and may need to be removed from the final product.[4][6] Ligands like THPTA or TBTA can be used to stabilize the copper catalyst and improve reaction efficiency.[7]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction does not require a copper catalyst, making it ideal for applications in living systems or with sensitive biomolecules where copper toxicity is a concern.[8][9][10] SPAAC typically uses a strained alkyne, such as DBCO or BCN, as the reaction partner.[9]
Q3: Can I perform conjugations to both the azide and the chloroalkane groups?
Yes, the two functionalities allow for orthogonal conjugation. This means you can react one group selectively without affecting the other, enabling the synthesis of more complex bioconjugates.[7][11] For example, you could first perform a SPAAC reaction with the azide group and then conjugate a thiol-containing molecule to the chloroalkane group.
Q4: What are the best methods for purifying my final conjugate?
The purification strategy will depend on the properties of your starting materials and the final conjugate. Common techniques for purifying PEGylated molecules include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size and is effective for removing unreacted small molecules.
-
Ion Exchange Chromatography (IEX): Separates molecules based on their charge.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for purifying and analyzing the final product.
-
Dialysis or Ultrafiltration: Useful for removing unreacted PEG and other small molecules.
Q5: How can I characterize my final conjugate?
Several analytical techniques can be used to confirm the successful synthesis and purity of your conjugate:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate, particularly the formation of the triazole ring in click chemistry reactions.
-
UV-Vis Spectroscopy: Can be used to quantify the concentration of the conjugate if it contains a chromophore.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH (CuAAC & SPAAC) | For CuAAC, ensure the pH is in the range of 7-8. For SPAAC, higher pH values (up to 10) can sometimes increase reaction rates, except when using HEPES buffer.[12][13] |
| Inefficient Copper Catalyst (CuAAC) | Prepare the copper (I) solution fresh. Use a stabilizing ligand such as THPTA or TBTA. Consider using a commercially available, pre-formulated copper catalyst solution. |
| Low Reagent Concentration | Increase the concentration of the limiting reagent. For SPAAC, higher concentrations of the cyclooctyne may be necessary.[14] |
| Steric Hindrance | If conjugating to a large biomolecule, the conjugation site may be sterically hindered. Consider using a longer PEG linker to increase accessibility. |
| Incorrect Reaction Time/Temperature | For CuAAC, reactions are typically run at room temperature for 1-4 hours. For SPAAC, reactions can be performed at room temperature for longer periods (12-24 hours) or accelerated by gentle heating (e.g., 37°C).[12][13] In some cases, heating SPAAC reactions to 98°C for a short period (5 minutes) can drive the reaction to completion without significant side products.[14] |
| Reagent Degradation | Ensure your this compound and alkyne/cyclooctyne reagents are stored properly and have not degraded. |
Presence of Side Products
| Potential Cause | Troubleshooting Steps |
| Oxidation of Copper Catalyst (CuAAC) | Degas your reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I) to Cu(II). Include a reducing agent like sodium ascorbate in the reaction mixture. |
| Side Reactions with Biomolecule | If using CuAAC with proteins, the copper catalyst can sometimes lead to protein aggregation or denaturation.[8] Consider switching to a copper-free SPAAC reaction. For nucleophilic substitution on the chloroalkane, ensure the pH is controlled to avoid side reactions with other nucleophilic residues. |
| Homodimerization of Alkyne (CuAAC) | This can occur in the presence of Cu(II). Ensure your copper source is primarily Cu(I) and that a reducing agent is present. |
Difficulty in Purification
| Potential Cause | Troubleshooting Steps |
| Similar Properties of Starting Material and Product | If the starting material and product have similar sizes and charges, purification can be challenging. Consider using a high-resolution technique like RP-HPLC. |
| Presence of Unreacted PEG | Use dialysis with an appropriate molecular weight cutoff (MWCO) membrane or size exclusion chromatography to remove excess unreacted this compound. |
| Product Adsorption to Chromatography Resin | If you observe poor recovery from your chromatography column, your conjugate may be adsorbing to the resin. Try changing the mobile phase composition (e.g., adding a small amount of organic solvent) or switching to a different type of chromatography resin. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for conjugating this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper (II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in degassed PBS to a final concentration of 10 mM.
-
Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO or water) to a final concentration of 10 mM.
-
Prepare a 100 mM solution of CuSO₄ in water.
-
Prepare a 500 mM solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule to your desired final concentration in PBS.
-
Add this compound in a 1.5 to 3-fold molar excess over the alkyne.
-
Add THPTA to a final concentration of 5 times the copper concentration.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle shaking.
-
-
Reaction Quenching and Purification:
-
The reaction can often be used directly for downstream applications or purified using an appropriate chromatographic technique (e.g., SEC or RP-HPLC).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general guideline for conjugating this compound to a strained alkyne-containing molecule (e.g., DBCO-functionalized).
Materials:
-
This compound
-
DBCO-containing molecule
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in PBS to a final concentration of 10 mM.
-
Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO or water) to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-containing molecule to your desired final concentration in PBS.
-
Add this compound in a 1.5 to 3-fold molar excess over the DBCO-containing molecule.
-
-
Reaction Incubation:
-
Purification:
-
Purify the conjugate using an appropriate chromatographic technique (e.g., SEC or RP-HPLC) to remove unreacted starting materials.
-
Data Summary Tables
Table 1: Recommended Reaction Conditions for CuAAC
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.0 | Optimal for catalyst activity and stability of many biomolecules. |
| Temperature | Room Temperature (20-25°C) | Sufficient for most CuAAC reactions. |
| Catalyst:Ligand Ratio | 1:5 (CuSO₄:THPTA) | Ligand stabilizes the Cu(I) catalyst. |
| Reducing Agent | 5-10 mM Sodium Ascorbate | Required to reduce Cu(II) to the active Cu(I) state. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by TLC or LC-MS if possible. |
Table 2: Recommended Reaction Conditions for SPAAC
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 10.0 | Reaction rate can be pH-dependent; higher pH often increases the rate.[12][13] |
| Temperature | 25°C - 37°C | Higher temperatures can accelerate the reaction.[12][13] |
| Solvent | Aqueous buffers (e.g., PBS) | Organic co-solvents (e.g., DMSO) may be needed for hydrophobic reactants. |
| Reaction Time | 4 - 24 hours | Depends on the reactivity of the specific strained alkyne and the reaction temperature. |
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for addressing low reaction yield.
Caption: Orthogonal conjugation strategy for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]
- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 5. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
How to remove excess "Azido-PEG2-C6-Cl" after reaction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the removal of excess Azido-PEG2-C6-Cl following a chemical reaction.
Frequently Asked Questions (FAQs)
FAQ 1: What are the key properties of this compound to consider for purification?
Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. It is a PEG-based PROTAC linker designed for "click chemistry" reactions.[1]
-
Structure: It consists of a reactive azide (-N3) group, a flexible hydrophilic di-ethylene glycol (PEG2) spacer, and a C6 alkyl chloride (-Cl) chain.
-
Solubility: The PEG spacer enhances solubility in aqueous media.[2][3] It is also readily soluble in common organic solvents such as DMSO, THF, DCM, and acetonitrile.[1][4] This amphiphilic nature means it may not partition cleanly in simple biphasic extractions.
-
Reactivity: The azide group is highly reactive towards alkynes in cycloaddition reactions and can participate in other transformations like the Staudinger-Bertozzi ligation.[1][5][6] The alkyl chloride provides another handle for nucleophilic substitution.
-
Detection: The molecule lacks a strong chromophore, making UV-based detection challenging.[7][8] Analytical methods that do not rely on UV absorbance, such as Charged Aerosol Detection (CAD), are more effective.[7][8]
FAQ 2: What are the common methods for removing excess this compound?
The choice of method depends on the properties of your desired product, particularly its molecular weight and polarity compared to the excess reagent.
| Purification Method | Separation Principle | Best Suited For | Advantages | Disadvantages |
| Flash Column Chromatography | Adsorption & Polarity | Small molecule products with different polarity from the reagent. | High resolution; widely applicable and scalable. | Can be time-consuming; requires solvent system optimization. |
| Liquid-Liquid Extraction | Differential Solubility | Products with a significant difference in polarity and solubility from the reagent. | Fast and simple for initial cleanup.[9] | May result in incomplete separation due to the reagent's amphiphilic nature; can form emulsions. |
| Dialysis / Ultrafiltration | Size Exclusion | Macromolecular products (>10 kDa) such as proteins, antibodies, or large polymers.[10] | Gentle, non-denaturing conditions for biomolecules; effective for large size differences.[10] | Inefficient for small molecule products; can be slow. |
| Reverse Phase Chromatography (RPC) | Hydrophobicity | Peptides and other molecules where separation from the more hydrophilic PEG linker is desired. | Can effectively separate positional isomers at an analytical scale.[10] | May be challenging to scale up for preparative purification.[10] |
FAQ 3: How do I choose the right purification method for my specific experiment?
The following workflow provides a logical approach to selecting a purification strategy based on your product's characteristics.
FAQ 4: Can you provide a detailed protocol for purification by flash column chromatography?
Flash column chromatography on silica gel is a standard method for purifying small molecule products from the relatively polar this compound reagent.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), test various solvent systems (e.g., gradients of Ethyl Acetate/Hexanes or Methanol/Dichloromethane).
-
The ideal system will show good separation between your product spot and the spot for this compound (Rf difference > 0.2).
-
Note: The azide reagent may not be UV active. Stain the TLC plate with potassium permanganate or iodine to visualize it.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (typically a 20:1 to 100:1 ratio of silica to sample mass).
-
Prepare a slurry of silica gel in your starting, low-polarity solvent.
-
Pour the slurry into the column and use pressure to pack it into a stable bed, ensuring no cracks or air bubbles.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude reaction mixture in a minimal amount of a strong solvent (e.g., DCM or Methanol). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude mixture in the smallest possible volume of the starting elution solvent and inject it directly onto the column. Avoid strong solvents that can disrupt the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity solvent.
-
Gradually increase the solvent polarity according to your TLC optimization.
-
Collect fractions in an organized manner (e.g., in test tubes or vials).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
FAQ 5: How can I confirm that the excess reagent has been successfully removed?
Quantitative analysis is necessary to confirm the absence of residual reagent. Since this compound lacks a UV chromophore, specialized detection methods are required.
Comparison of Analytical Results
| Technique | Parameter | Result Before Purification | Result After Successful Purification | Notes |
| TLC (with stain) | Retention Factor (Rf) | Two or more distinct spots corresponding to the product and the reagent. | A single spot corresponding to the pure product. | Good for a quick qualitative check. |
| HPLC-CAD | Retention Time (RT) | Two or more peaks. | A single peak for the product; reagent peak is absent or below the limit of quantification. | Ideal for quantification. The limit of detection for similar PEG reagents can be <10 ng on-column.[8] |
| LC-MS | Mass-to-Charge (m/z) | Mass peaks for both the product and this compound are detected. | Only the mass peak for the product is detected. | Provides definitive structural confirmation of purity. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reagent co-elutes with the product during column chromatography. | The chosen solvent system provides poor resolution between the two compounds. | 1. Re-optimize the solvent system on TLC using different solvent combinations (e.g., switch from Hex/EtOAc to DCM/MeOH). 2. Consider switching to a different stationary phase, such as reverse phase C18 silica. |
| Low product recovery after purification. | 1. The product is highly polar and is irreversibly adsorbed onto the silica column. 2. The product is unstable under the purification conditions. | 1. Add a modifier to your eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds). 2. Perform the purification quickly and at a lower temperature if possible. |
| Residual reagent detected after dialysis or ultrafiltration. | 1. The membrane's Molecular Weight Cut-Off (MWCO) is too high. 2. Insufficient buffer exchange cycles were performed. | 1. Select a membrane with a MWCO that is at least 5-10 times smaller than the molecular weight of your product. 2. Increase the number and volume of buffer exchanges and extend the dialysis time. |
| Cannot visualize the reagent on a UV-TLC plate. | This compound does not contain a UV chromophore. | Use a chemical stain for visualization. A potassium permanganate (KMnO4) dip or an iodine chamber will stain the PEG linker, making the spot visible. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]
- 3. 1312309-63-9, N3-PEG2-COOH, Azido-PEG2-acid - Biopharma PEG [biochempeg.com]
- 4. Azido-PEG2-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. fiveable.me [fiveable.me]
- 6. Taming the reactivity of alkyl azides by intramolecular hydrogen bonding: site-selective conjugation of unhindered diazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
Side reactions of "Azido-PEG2-C6-Cl" and how to avoid them
Welcome to the technical support center for Azido-PEG2-C6-Cl. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and avoid potential side reactions during their experiments with this versatile bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains three key components:
-
An azide group (N₃) at one end, which is primarily used for "click chemistry" reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
-
A hexyl chloride (C6-Cl) group at the other end, which acts as an electrophile for nucleophilic substitution reactions, commonly with amine or thiol groups.[1][2]
-
A polyethylene glycol (PEG2) spacer, which enhances solubility, reduces aggregation, and improves the pharmacokinetic properties of the final conjugate.[2]
Its primary application is in bioconjugation, especially in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it serves to link a target protein-binding ligand with an E3 ligase-binding ligand.[2][3]
Q2: What are the main reactive sites on this compound and their intended reactions?
The molecule has two orthogonal reactive sites, allowing for sequential conjugation steps.
-
Azide end: Forms a stable triazole ring with an alkyne-containing molecule. This is a highly specific and efficient reaction, especially when catalyzed by copper (CuAAC) or when using a strained cyclooctyne (SPAAC).[1]
-
Chloride end: The chlorine atom is a good leaving group. The electrophilic carbon it is attached to readily reacts with nucleophiles (e.g., thiols from cysteine residues or amines from lysine residues) via a nucleophilic substitution (SN2) reaction to form a stable covalent bond.[1][2]
Troubleshooting Guide: Side Reactions and How to Avoid Them
This section details potential side reactions for each functional group of this compound and provides strategies to minimize them.
Side Reactions of the C6-Cl (Alkyl Chloride) Group
The primary desired reaction for the alkyl chloride terminus is an SN2 reaction. However, elimination reactions (E2) can compete with substitution, leading to undesired byproducts.
Issue 1: Formation of an Alkene via E2 Elimination
-
Question: I am trying to conjugate my amine- or thiol-containing molecule to the chloride end of the linker, but I am observing a byproduct with a mass corresponding to the loss of HCl. What is happening?
-
Answer: You are likely observing the product of an E2 elimination reaction. This occurs when the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the one bearing the chloride, leading to the formation of a double bond. While SN2 reactions are generally favored for primary alkyl halides like this linker, strong or bulky bases can promote E2 elimination.[4][5]
-
How to Avoid E2 Elimination:
-
Choice of Base/Nucleophile: Use a non-basic or weakly basic nucleophile if possible. For amine nucleophiles, avoid using excessively strong, non-nucleophilic bases to deprotonate them. If a base is required, use it in stoichiometric amounts rather than in large excess. Good, non-basic nucleophiles for SN2 reactions include I⁻, RS⁻, N₃⁻, and CN⁻.[6][7]
-
Steric Hindrance: Use a non-sterically hindered nucleophile/base. Bulky bases, such as potassium tert-butoxide (t-BuOK), strongly favor E2 elimination.[4]
-
Temperature: Avoid high reaction temperatures, as heat generally favors elimination over substitution.[5]
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions.[6]
-
Table 1: SN2 vs. E2 Reaction Conditions for a Primary Alkyl Halide
| Factor | Favors SN2 (Substitution) | Favors E2 (Elimination) | Rationale |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, RNH₂) | Strong, sterically hindered base (e.g., t-BuOK, DBU) | Strong, bulky bases have difficulty accessing the carbon for backside attack (SN2) and will preferentially abstract a proton (E2).[4] |
| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy and are more favored at elevated temperatures.[5] |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone) | Less critical, but favored by strong bases. | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity for SN2.[6] |
Side Reactions of the Azide Group
The azide group is generally stable and bioorthogonal. However, side reactions can occur, particularly reduction to an amine or issues during the CuAAC reaction.
Issue 2: Unwanted Reduction of the Azide to an Amine
-
Question: During my multi-step synthesis, my azide group has disappeared and I'm seeing a mass increase of 2 Da, corresponding to an amine. What could have caused this?
-
Answer: Your azide group has likely been reduced to a primary amine. This is a common side reaction, especially in the presence of certain reducing agents or phosphines.
-
How to Avoid Azide Reduction:
-
Avoid Phosphines: Triphenylphosphine (PPh₃) and other phosphines readily reduce azides to amines via the Staudinger reaction.[8][9] If you are using phosphine-based reagents in other steps of your synthesis, ensure the azide is introduced afterward or protected.
-
Choice of Reducing Agents: Be cautious with strong reducing agents like lithium aluminum hydride (LiAlH₄).[10] Catalytic hydrogenation (e.g., H₂, Pd/C) will also reduce azides.[11] If a reduction is needed elsewhere in your molecule, choose a milder reagent that is compatible with the azide group.
-
Thiols: While less reactive than phosphines, some thiols can slowly reduce azides, especially at elevated temperatures or over long reaction times. Be mindful of this if your protocol involves prolonged exposure to high concentrations of thiol-containing molecules.
-
Issue 3: Low Yield or Degradation of Biomolecules during CuAAC Reaction
-
Question: My CuAAC "click" reaction is giving a low yield, and I'm seeing aggregation or degradation of my protein/biomolecule. What's wrong with my protocol?
-
Answer: These issues are often caused by the copper catalyst and the reducing agent (typically sodium ascorbate). The Cu(I)/ascorbate system can generate reactive oxygen species (ROS) in the presence of oxygen, which can damage proteins.[12][13] Additionally, byproducts of ascorbate oxidation can lead to unwanted modifications of amino acid side chains (like lysine and arginine), causing crosslinking and aggregation.[2][13]
-
How to Optimize CuAAC Reactions:
-
Use a Copper Ligand: Always use a stabilizing ligand for the copper(I) catalyst. Tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common choices that protect the copper, accelerate the reaction, and reduce oxidative damage.[2][14]
-
Degas Solutions: To minimize ROS formation, use degassed buffers and solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Order of Reagent Addition: A recommended practice is to first mix the CuSO₄ with the ligand, then add this mixture to your azide and alkyne substrates. Initiate the reaction by adding the sodium ascorbate last.[2]
-
Additives: Consider adding aminoguanidine to your reaction mixture. It can act as a scavenger for reactive aldehyde byproducts of ascorbate oxidation without significantly inhibiting the click reaction.[2][13]
-
pH and Buffer: Maintain the pH in the range of 6.5-8.0. Compatible buffers include phosphate, HEPES, or carbonate.[2]
-
Table 2: Troubleshooting Common CuAAC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Oxidation of Cu(I) to inactive Cu(II); Insufficient reducing agent; Low temperature. | Use a stabilizing ligand (e.g., THPTA); Ensure sufficient sodium ascorbate; Gently heat the reaction if substrates are stable.[2][12] |
| Protein Degradation | Reactive Oxygen Species (ROS) generation. | Degas all solutions; Work under an inert atmosphere (N₂ or Ar); Use a ligand like THPTA in at least 5-fold excess to copper.[2][12][13] |
| Protein Aggregation | Covalent modification by ascorbate byproducts. | Add a scavenger like aminoguanidine (e.g., 1 mM).[2][13] |
| Reaction Stalls | Inhibition by excess alkyne. | For alkyne concentrations >5 mM, consider a different ligand system.[2] |
Issue 4: Slow SPAAC Reaction
-
Question: I am using a copper-free SPAAC reaction with a DBCO-modified molecule, but the reaction is very slow. How can I speed it up?
-
Answer: The kinetics of SPAAC reactions are sensitive to several factors, including the structure of the cyclooctyne, pH, buffer composition, and temperature.
-
How to Optimize SPAAC Reactions:
-
pH: Reaction rates generally increase with higher pH values.[15][16]
-
Buffer Choice: The choice of buffer can significantly impact the reaction rate. For example, reactions in HEPES buffer are often faster than in PBS.[15][16]
-
Temperature: Increasing the temperature from 25°C to 37°C can accelerate the reaction.[15]
-
Reagent Choice: The structure of both the azide and the cyclooctyne plays a crucial role. More reactive cyclooctynes like BCN or DBCO are commonly used.[17]
-
Experimental Protocols
Protocol 1: General Procedure for SN2 Conjugation to the Chloride Terminus
This protocol describes a general method for conjugating a thiol-containing molecule (R-SH) to the C6-Cl end of this compound.
-
Dissolve Reactants: Dissolve this compound (1.0 eq) and your thiol-containing molecule (1.1-1.5 eq) in a polar aprotic solvent like DMF or DMSO.
-
Add Base: Add a mild, non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the reaction mixture to deprotonate the thiol.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS or TLC. The reaction may take several hours to overnight.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the product by flash column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-containing molecule to the azide terminus.
-
Prepare Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 100 mM in deionized water.
-
THPTA ligand: 200 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
Azide- and alkyne-containing molecules: Dissolve in a suitable buffer (e.g., PBS, pH 7.4) or a mixture of buffer and a co-solvent like DMSO.
-
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for 2-3 minutes.
-
Set up Conjugation Reaction:
-
In a new reaction tube, combine the azide-containing molecule (e.g., your product from Protocol 1) and the alkyne-containing molecule (typically 1.1-2.0 eq relative to the azide).
-
Add the Cu(I)/THPTA catalyst premix to the reaction mixture. A final copper concentration of 50-100 µM is often effective.[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~1-5 mM).
-
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or HPLC to remove excess reagents and the catalyst.
Visualizations
Caption: Desired vs. side reaction pathways for this compound.
Caption: Sequential conjugation workflow using this compound.
References
- 1. This compound | 2568146-55-2 | Benchchem [benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SN2 vs E2 [chemistrysteps.com]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
"Azido-PEG2-C6-Cl" stability issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Azido-PEG2-C6-Cl in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main reactive groups?
This compound is a bifunctional linker molecule. It contains two reactive functional groups: an azide (-N₃) and a chloroalkane (-Cl). The azide group is commonly used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The chloroalkane group can be used for applications like HaloTag® protein labeling, where it forms a covalent bond with the HaloTag protein.
Q2: What are the primary stability concerns for this compound in aqueous buffers?
The two main stability concerns are the hydrolysis of the chloroalkane group and the reduction of the azide group. The polyethylene glycol (PEG) linker itself is generally stable in aqueous solutions.
Q3: How does pH affect the stability of the chloroalkane group?
The chloroalkane group is susceptible to hydrolysis, which is the cleavage of the C-Cl bond by water. This reaction is generally slow for primary alkyl chlorides at neutral pH. However, the rate of hydrolysis can be significantly accelerated under basic (high pH) conditions due to the increased concentration of the hydroxide ion (OH⁻), a strong nucleophile. Acidic conditions are generally less detrimental to the chloroalkane group's stability compared to basic conditions.
Q4: Can buffer components other than hydroxide ions affect the stability of the chloroalkane?
Yes, any nucleophilic species present in the buffer can potentially react with the chloroalkane via nucleophilic substitution. Buffers containing components with primary or secondary amines (like Tris) or thiols (if present as additives) could theoretically react with the chloroalkane, although the reactivity is expected to be low, especially at neutral pH and ambient temperature. Phosphate and carboxylate-based buffers are generally less nucleophilic and are a safer choice to minimize this side reaction.
Q5: How stable is the azide group in aqueous buffers?
The azide functional group is generally very stable in a wide range of aqueous buffers and is compatible with most biological conditions.[][2] It is stable towards hydrolysis and common oxidizing or reducing conditions encountered in biological systems.[]
Q6: Are there any specific conditions or reagents that can degrade the azide group?
Yes, the azide group can be degraded under specific conditions. It is sensitive to strong acids, which can lead to the formation of volatile and explosive hydrazoic acid.[3][4] It can also be reduced to an amine by certain reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which are sometimes used in protein chemistry.[5] Additionally, prolonged exposure to light and heat should be avoided as they can potentially lead to decomposition.[6]
Q7: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C or below, protected from moisture and light. If you need to prepare a stock solution, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C. For aqueous buffer solutions containing the linker, it is best to prepare them fresh for each experiment to minimize potential degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound, with a focus on stability-related problems.
Problem 1: Low or no reactivity of the chloroalkane group (e.g., in HaloTag® labeling).
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the chloroalkane | Prepare the reaction buffer with the linker immediately before use. Avoid high pH buffers (pH > 8.5) and prolonged incubation times. If possible, perform the reaction at a neutral or slightly acidic pH. |
| Reaction with buffer components | Switch to a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES. Avoid Tris-based buffers if you suspect interference. |
| Incorrect storage of the linker | Ensure the linker has been stored properly as a solid at low temperature and protected from moisture. If using a stock solution in an organic solvent, ensure it has not undergone multiple freeze-thaw cycles. |
Problem 2: Low or no reactivity of the azide group (e.g., in a click chemistry reaction).
| Potential Cause | Troubleshooting Step |
| Presence of reducing agents | Ensure that your reaction buffer does not contain reducing agents like DTT or TCEP. If their presence is unavoidable, consider using a higher concentration of the azide linker or performing the azide reaction before introducing the reducing agent. |
| Acidic buffer conditions | Avoid strongly acidic buffers (pH < 4). Most click chemistry reactions are performed at or near neutral pH. |
| Degradation due to light/heat | Minimize exposure of the linker and your reaction mixture to direct light and elevated temperatures. |
Problem 3: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Step |
| Variable linker integrity | Prepare fresh solutions of the linker for each experiment from a properly stored solid stock. If using a stock solution, aliquot it upon preparation to avoid multiple freeze-thaw cycles. |
| Buffer variability | Use a consistent source and preparation method for your aqueous buffers. Ensure the pH is accurately measured and stable throughout the experiment. |
| Time-dependent degradation | If your experiment involves long incubation times, consider performing a time-course study to assess the stability of the linker under your specific experimental conditions (see Experimental Protocols section). |
Stability Summary
The following tables summarize the key factors affecting the stability of the chloroalkane and azide functional groups of this compound in aqueous buffers.
Table 1: Stability of the Chloroalkane Group
| Factor | Effect on Stability | Recommendation |
| pH | Decreased stability at high pH (> 8.5) due to accelerated hydrolysis. | Use buffers with a pH in the range of 6.0-8.0. |
| Temperature | Increased temperature accelerates hydrolysis. | Perform reactions at the lowest feasible temperature. |
| Nucleophilic Buffers | Potential for reaction with nucleophilic buffer components (e.g., Tris). | Use non-nucleophilic buffers like PBS or HEPES. |
| Incubation Time | Longer incubation times increase the extent of hydrolysis. | Minimize incubation times in aqueous buffers. |
Table 2: Stability of the Azide Group
| Factor | Effect on Stability | Recommendation |
| pH | Generally stable in the range of 4-12.[] Avoid strong acids. | Use buffers within a pH range of 5.0-10.0. |
| Reducing Agents | Can be reduced to an amine by agents like DTT and TCEP.[5] | Avoid the use of these reducing agents in the presence of the azide. |
| Light and Heat | Prolonged exposure can lead to degradation.[6] | Protect from light and store at low temperatures. |
| Copper Ions (in CuAAC) | Generally stable, but prolonged exposure in the presence of other reactive species could lead to side reactions. | Use appropriate ligands to stabilize the copper(I) and minimize reaction time. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a framework for evaluating the stability of the linker under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Solutions:
-
Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4) and filter it through a 0.22 µm filter.
-
Prepare a stock solution of this compound in an appropriate anhydrous organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mM).
-
-
Incubation:
-
Add a known volume of the linker stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 1 mM).
-
Incubate the solution at the desired temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench any potential reaction by diluting the aliquot in the HPLC mobile phase or a suitable organic solvent and store at low temperature (-20°C or below) until analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC (RP-HPLC). A C18 column is a good starting point.
-
Use a suitable mobile phase gradient, for example, a gradient of water and acetonitrile, both containing a small amount of a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection can be performed using a UV detector (if the molecule has a chromophore, though PEG linkers typically do not) or, more universally, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).[6][7][8] Mass spectrometry (LC-MS) can also be used for identification of the parent compound and any degradation products.
-
Monitor the decrease in the peak area of the intact this compound over time to determine its degradation rate.
-
Visual Diagrams
References
- 2. bjzeping.com [bjzeping.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.es [promega.es]
- 5. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient PROTAC Synthesis with Azido-PEG2-C6-Cl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing "Azido-PEG2-C6-Cl" for the efficient synthesis of Proteolysis Targeting Chimeras (PROTACs). Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate your research and development efforts.
Experimental Protocols
The synthesis of a PROTAC using the heterobifunctional linker "this compound" is typically a two-step process. First, one of the PROTAC binding moieties (either the E3 ligase ligand or the protein of interest ligand) is attached to the linker via an alkylation reaction with the C6-chloro group. Subsequently, the second binding moiety is conjugated to the azide group of the linker through a "click chemistry" reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).
Step 1: Alkylation of a Phenolic or Amine-Containing Ligand with this compound
This protocol describes the attachment of the linker to a ligand containing a nucleophilic phenol or amine group.
Materials:
-
Ligand (containing a phenol or amine)
-
This compound
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic base like diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF) or acetonitrile (ACN)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the ligand (1 equivalent) in anhydrous DMF or ACN in a round-bottom flask under an inert atmosphere.
-
Add K₂CO₃ (for phenols, 3 equivalents) or DIPEA (for amines, 3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to deprotonate the phenol or amine.
-
Add a solution of this compound (1.1 to 1.5 equivalents) in a minimal amount of the same anhydrous solvent.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting azide-functionalized ligand by flash column chromatography on silica gel.
Step 2 (Option A): Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for conjugating the azide-functionalized ligand from Step 1 with an alkyne-containing binding moiety.
Materials:
-
Azide-functionalized ligand (from Step 1)
-
Alkyne-containing binding moiety
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
-
Solvent system (e.g., t-butanol/water, DMF, or DMSO)
Procedure:
-
In a reaction vial, dissolve the azide-functionalized ligand (1 equivalent) and the alkyne-containing binding moiety (1 to 1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 to 1 equivalent) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 to 0.2 equivalents) and, if used, TBTA (0.1 to 0.2 equivalents) in the reaction solvent.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1 to 12 hours. Monitor progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the PROTAC product with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate as in Step 1.
-
Purify the final PROTAC product using preparative high-performance liquid chromatography (HPLC) or flash chromatography.
Step 2 (Option B): Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for sensitive biological molecules.
Materials:
-
Azide-functionalized ligand (from Step 1)
-
Binding moiety functionalized with a strained alkyne (e.g., DBCO or BCN)
-
Biocompatible solvent (e.g., DMSO, PBS, or a mixture)
Procedure:
-
Dissolve the azide-functionalized ligand (1 equivalent) and the strained alkyne-containing binding moiety (1 to 1.5 equivalents) in the chosen solvent.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. Reaction times can range from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Upon completion, the purification strategy will depend on the nature of the final PROTAC. For many biomolecules, size exclusion chromatography or dialysis may be appropriate. For small molecule PROTACs, preparative HPLC is often used.
Data Presentation
The following table summarizes representative reaction parameters for the synthesis of a PROTAC using this compound. Note that optimal conditions should be determined empirically for each specific set of reactants.
| Reaction Step | Reactants | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield | Purity |
| Step 1: Alkylation | Ligand-OH/NH₂ + this compound | K₂CO₃ or DIPEA | DMF or ACN | 60-80 °C | 4-24 h | 60-85% | >95% after chromatography |
| Step 2: CuAAC | Azide-Ligand + Alkyne-Ligand | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O or DMF | Room Temp | 1-12 h | 50-90% | >98% after HPLC |
| Step 2: SPAAC | Azide-Ligand + DBCO/BCN-Ligand | None | DMSO or PBS | Room Temp | 1-24 h | 40-85% | >98% after HPLC |
Visualizations
Caption: Experimental workflow for PROTAC synthesis.
Technical Support Center: Purifying Azido-PEG2-C6-Cl Conjugates
Welcome to the technical support center for the purification of Azido-PEG2-C6-Cl conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these important molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker containing an azide group, a two-unit polyethylene glycol (PEG) spacer, and a C6 alkyl chain terminating in a chlorine atom. It is commonly used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The azide group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to covalently link the PEG chain to a molecule of interest.[1] The PEG linker enhances the solubility and pharmacokinetic properties of the final conjugate.[1][]
Q2: What are the primary challenges in purifying this compound conjugates?
The main challenges in purifying conjugates synthesized using this compound stem from the heterogeneity of the reaction mixture.[3][4] Common purification hurdles include:
-
Separation of the desired product from unreacted starting materials: This includes the this compound linker itself and the molecule it is being conjugated to.
-
Removal of reaction byproducts and reagents: Catalysts (like copper in CuAAC), ligands, and solvents used in the conjugation reaction need to be completely removed.
-
Resolution of structurally similar impurities: Side-products from the reaction or impurities in the starting materials can be difficult to separate from the final product.[]
-
Handling the physical properties of PEGylated compounds: The PEG chain can influence the solubility and chromatographic behavior of the conjugate, sometimes leading to broad peaks or poor separation.
Q3: What analytical techniques are recommended for assessing the purity of the final conjugate?
A combination of analytical methods is crucial for accurately determining the purity of your this compound conjugate.[] High-performance liquid chromatography (HPLC) is a primary tool, often coupled with various detectors. Quantitative Nuclear Magnetic Resonance (qNMR) is also a powerful technique for purity assessment.[][6]
| Analytical Technique | Information Provided |
| Reverse-Phase HPLC (RP-HPLC) | Separates compounds based on hydrophobicity. Useful for separating the conjugate from less polar starting materials and impurities. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. Can be effective in removing smaller unreacted linker and other reagents. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the identity of the desired product by providing its mass-to-charge ratio and helps in identifying impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation of the conjugate and can be used for quantitative purity analysis (qNMR) by integrating signals of the product against a known standard.[6][7][8] |
Troubleshooting Guides
Problem 1: Low Yield of Purified Conjugate
| Possible Cause | Troubleshooting Step |
| Incomplete Conjugation Reaction | Optimize reaction conditions (e.g., temperature, reaction time, catalyst concentration). Monitor reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Product Loss During Extraction/Work-up | Minimize the number of extraction steps. Ensure the pH is appropriate to prevent the product from partitioning into the aqueous layer if it is ionizable. |
| Poor Recovery from Chromatography Column | Ensure the chosen stationary and mobile phases are appropriate for your conjugate's polarity. Consider using a different chromatography technique (e.g., if using RP-HPLC, try normal-phase or HIC). Check for irreversible binding to the column material. |
| Product Degradation | If the conjugate is unstable, perform purification steps at lower temperatures and use buffers at a pH where the molecule is most stable. |
Problem 2: Persistent Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Co-elution with Starting Material | Modify the HPLC gradient to improve resolution. If the unreacted starting material is very similar in polarity to the product, consider an orthogonal purification method (e.g., SEC if there is a significant size difference). |
| Presence of Di-PEGylated or other Side-Products | Optimize the stoichiometry of the reactants to favor mono-conjugation. Use a purification technique with high resolving power, such as preparative HPLC with a shallow gradient. |
| Residual Catalyst (e.g., Copper) | For CuAAC reactions, use a copper chelating agent during work-up or a specialized resin to scavenge the metal. |
| Solvent Impurities | Use high-purity solvents for both the reaction and the purification. |
Experimental Protocols
General Protocol for the Purification of a Small Molecule-Azido-PEG2-C6-Cl Conjugate via Preparative RP-HPLC
This protocol assumes the conjugation reaction (e.g., a click chemistry reaction) has been completed and the crude reaction mixture has been worked up to remove the bulk of the solvent.
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Method Development on Analytical HPLC:
-
Develop a suitable gradient method on an analytical RP-HPLC system (e.g., C18 column).
-
A common mobile phase system is Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Run a scout gradient (e.g., 5-95% B over 20 minutes) to determine the retention time of your product and impurities.
-
Optimize the gradient to achieve baseline separation of the desired product from the major impurities.
-
-
Scale-up to Preparative HPLC:
-
Use a preparative RP-HPLC column with the same stationary phase as the analytical column.
-
Scale the injection volume and flow rate according to the column dimensions.
-
Run the optimized gradient from the analytical method.
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired product.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by analytical LC-MS to confirm the presence of the pure product.
-
-
Product Isolation:
-
Pool the pure fractions.
-
Remove the organic solvent (e.g., Acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
-
Visualizations
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Obstacles and pitfalls in the PEGylation of therapeutic proteins. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Azido-PEG2-C6-Cl Technical Support Center: Troubleshooting Solubility Issues
For researchers, scientists, and drug development professionals utilizing "Azido-PEG2-C6-Cl," solubility can be a critical factor for successful experimentation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during the use of this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It exhibits high solubility in DMSO, reaching up to 250 mg/mL.[1] For effective dissolution, the use of ultrasonication is advised.[1] It is also crucial to use a fresh, anhydrous grade of DMSO, as the presence of water in hygroscopic DMSO can significantly reduce the solubility of the product.[1]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution of this compound in purely aqueous buffers is often challenging due to the presence of the hydrophobic C6 alkyl chain. While the PEG component enhances overall water solubility compared to a simple alkyl chain, direct dissolution to high concentrations in buffers like PBS may not be achievable and can lead to precipitation. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.
Q3: The compound precipitated when I added my DMSO stock solution to my aqueous reaction mixture. What should I do?
A3: Precipitation upon addition to an aqueous medium is a common issue. Here are a few troubleshooting steps:
-
Reduce the final concentration of the linker: The final concentration in the aqueous solution may be exceeding its solubility limit. Try lowering the final concentration of this compound in your reaction.
-
Increase the percentage of organic co-solvent: If your experimental conditions allow, increasing the percentage of the organic co-solvent (e.g., DMSO) in the final reaction mixture can help maintain solubility. However, be mindful of the tolerance of your biological molecules (e.g., proteins, cells) to the organic solvent.
-
Use a co-solvent system: For similar PEGylated linkers, a co-solvent system has been shown to be effective. A protocol for a similar compound involves a mixture of DMSO, PEG300, and a surfactant like Tween-80 in saline.[2] This approach can be adapted to improve the solubility of this compound in aqueous solutions.
-
Gentle heating and sonication: If precipitation occurs, gentle warming and sonication of the final solution may help redissolve the compound.[2] However, ensure that the temperature is not detrimental to your other reactants.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: this compound is not dissolving in DMSO.
| Potential Cause | Suggested Solution |
| Insufficient Sonication | Sonicate the solution for a longer duration in a bath sonicator. Ensure the vial is properly immersed. |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.[1] |
| Concentration too high | Although the reported solubility is 250 mg/mL, try preparing a slightly more dilute stock solution. |
Problem: Precipitate forms upon addition of the DMSO stock to an aqueous buffer.
| Potential Cause | Suggested Solution |
| Low aqueous solubility | Decrease the final concentration of the linker in the aqueous medium. |
| Insufficient co-solvent | If permissible in your experiment, increase the final percentage of DMSO. For a 1 mL final volume, a final DMSO concentration of up to 10% is often tolerated in biological assays. |
| Buffer composition | Certain salts or buffer components may promote precipitation. If possible, try a different buffer system. |
| Shock precipitation | Add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer to promote rapid mixing and prevent localized high concentrations that can lead to precipitation. |
Quantitative Solubility Data
| Solvent | Concentration | Notes | Source |
| DMSO | 250 mg/mL (1001.04 mM) | Ultrasonic assistance is recommended. Use of fresh, non-hygroscopic DMSO is critical. | [1] |
| Aqueous Buffers (e.g., PBS) | Not specified, likely low | Direct dissolution is not recommended. Use of a co-solvent system is advised for aqueous applications. | Inferred from general chemical properties and protocols for similar compounds. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., up to 250 mg/mL).
-
Dissolution: Tightly cap the vial and place it in an ultrasonic water bath. Sonicate until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent System (Adapted from a similar compound)
This protocol is adapted from a method for a similar PEGylated linker and may require optimization for this compound.[2]
-
Initial Dilution: Start with your concentrated DMSO stock solution of this compound.
-
Co-solvent Addition: In a separate tube, prepare the co-solvent mixture. For a final volume of 1 mL, you could try a mixture of 400 µL PEG300 and 50 µL Tween-80.
-
Mixing: Add the required volume of the this compound DMSO stock solution to the co-solvent mixture and mix thoroughly.
-
Aqueous Dilution: Add the saline or buffer solution to the desired final volume and mix well. For example, add 450 µL of saline to the mixture from the previous step to reach a final volume of 1 mL.
-
Observation: Observe the solution for any signs of precipitation. If the solution is not clear, gentle heating or further sonication may be applied.
Visual Troubleshooting Guide
References
Technical Support Center: Preventing Protein Aggregation During Labeling with Azido-PEG2-C6-Cl
Welcome to the technical support center for the use of Azido-PEG2-C6-Cl in protein labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein aggregation during their experiments.
FAQs and Troubleshooting Guide
My protein is aggregating after adding this compound. What are the potential causes and solutions?
Protein aggregation upon the addition of a labeling reagent is a common issue that can arise from several factors. Here's a breakdown of potential causes and actionable troubleshooting steps:
1. Suboptimal Reaction Conditions: The reactivity of the chloro group in this compound with nucleophilic amino acid residues on your protein is highly dependent on the reaction environment.
-
pH: The pH of your reaction buffer is critical. The primary targets for alkylation by the chloro group are the side chains of cysteine, histidine, and to a lesser extent, lysine. The nucleophilicity of these residues is pH-dependent.
-
Cysteine: The thiol group of cysteine is most reactive in its deprotonated (thiolate) form. To favor this, the pH should be maintained around or slightly above the pKa of the thiol group, typically in the range of pH 7.5-8.5 .
-
Histidine: The imidazole ring of histidine is a good nucleophile at a pH close to its pKa, which is around pH 6.0-7.0 . At lower pH, the imidazole ring is protonated and less nucleophilic. At higher pH, its reactivity can also decrease.
-
Lysine: The primary amine of lysine becomes significantly more nucleophilic at a pH above its pKa (around 10.5), but such high pH can denature many proteins. At physiological pH (7.4), its reactivity with alkyl chlorides is generally low. To selectively target lysine, a higher pH of 8.5-9.5 might be necessary, but careful optimization is required to maintain protein stability.[1]
-
-
Temperature and Incubation Time: Higher temperatures and longer incubation times can increase the rate of the labeling reaction but also increase the risk of protein denaturation and aggregation. It is recommended to start with a lower temperature (e.g., 4°C or room temperature) and a shorter incubation time, and then optimize as needed.
Solution:
-
Optimize Reaction pH: Perform small-scale pilot experiments to test a range of pH values (e.g., 6.5, 7.5, 8.5) to find the optimal balance between labeling efficiency and protein stability.
-
Optimize Temperature and Time: Start with labeling at 4°C for 2-4 hours and monitor the reaction progress. If the reaction is too slow, gradually increase the temperature or incubation time.
2. High Protein Concentration: High concentrations of protein increase the likelihood of intermolecular interactions, which can lead to aggregation, especially when the protein surface is being modified.[2]
Solution:
-
Work with Lower Protein Concentrations: If possible, perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). If a high final concentration is required, the labeling can be done at a lower concentration, followed by a concentration step after the removal of excess reagent.
3. Reagent-Induced Precipitation: The this compound reagent itself, particularly if it has limited aqueous solubility or is dissolved in an organic co-solvent, can induce protein precipitation.
Solution:
-
Controlled Reagent Addition: Add the this compound solution to the protein solution slowly and with gentle mixing. Avoid adding a large volume of organic solvent to the aqueous protein solution. If using a stock solution of the reagent in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <5%).
-
Solubility Enhancers: Consider the inclusion of solubility-enhancing excipients in your reaction buffer. Polyethylene glycol (PEG) itself has been shown to reduce the aggregation of small molecules in aqueous solutions.[3]
4. Increased Surface Hydrophobicity: The C6-Cl portion of the linker is hydrophobic. Covalent attachment of this moiety to the protein surface can increase its overall hydrophobicity, leading to aggregation.[4]
Solution:
-
Optimize Degree of Labeling (DOL): A high degree of labeling can significantly alter the protein's surface properties. Aim for a lower DOL by reducing the molar excess of the this compound reagent in the reaction.
-
Inclusion of Mild Detergents or Additives: In some cases, the addition of a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or other stabilizing agents like glycerol (5-10%) can help to prevent aggregation.[2]
5. Buffer Composition: The ionic strength and specific ions in your buffer can influence protein stability.
Solution:
-
Optimize Salt Concentration: The effect of salt concentration on protein stability is protein-dependent. Some proteins are more stable at low salt concentrations, while others require higher salt concentrations to prevent aggregation. If you are observing aggregation, it may be beneficial to screen different NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM).
-
Avoid Reactive Buffer Components: Ensure your buffer does not contain primary amines (e.g., Tris) or other nucleophiles that can compete with the protein for reaction with the chloroalkane. Phosphate-buffered saline (PBS) or HEPES buffers are generally good starting points.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a starting point for labeling your protein of interest. Optimization of the molar excess of the reagent, pH, temperature, and incubation time will likely be necessary for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Prepare your protein at a concentration of 1-5 mg/mL in a reaction buffer free of primary amines (e.g., PBS or HEPES). The optimal pH will depend on the target amino acid (see table below).
-
Prepare Reagent Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. Start with a 10 to 20-fold molar excess.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
-
Quench the Reaction: Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted this compound. Incubate for 30 minutes.
-
Purify the Labeled Protein: Remove excess reagent and quenching buffer by size-exclusion chromatography (SEC) or dialysis.
| Parameter | Cysteine Targeting | Histidine Targeting | Lysine Targeting |
| Optimal pH Range | 7.5 - 8.5 | 6.0 - 7.0 | 8.5 - 9.5 |
| Molar Excess | 10-20x | 20-50x | 50-100x |
| Temperature | 4°C - RT | Room Temperature | Room Temperature |
| Incubation Time | 2-12 hours | 4-24 hours | 12-48 hours |
This table provides general starting conditions. The optimal conditions will vary depending on the specific protein and its reactivity.
Visualization of Workflows
Experimental Workflow for Protein Labeling and Aggregation Analysis
Caption: Workflow for labeling a protein with this compound and subsequent analysis.
Troubleshooting Logic for Protein Aggregation
Caption: A logical flowchart for troubleshooting protein aggregation during labeling.
References
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PROTAC Linker Length with Azido-PEG2-C6-Cl Analogues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "Azido-PEG2-C6-Cl" and its analogues to optimize linker length in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1][2][3] The linker's length, composition, and attachment points are critical for the proper formation of a stable ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[4][5][6] An optimized linker ensures the correct spatial orientation and proximity of the two proteins.[4]
Q2: Why use PEG-based linkers like "this compound" in PROTAC design?
A2: Polyethylene glycol (PEG)-based linkers are frequently used in PROTAC design due to several advantageous properties. They are hydrophilic, which can improve the solubility and cell permeability of the PROTAC molecule.[][8][9] PEG linkers also offer flexibility, allowing the PROTAC to adopt various conformations to facilitate the formation of a productive ternary complex.[][11] The defined lengths of PEG units, such as in "this compound," allow for systematic and straightforward optimization of the linker length.[1][9]
Q3: What is "this compound" and how is it used in PROTAC synthesis?
A3: "this compound" is a heterobifunctional, PEG-based PROTAC linker.[12] It contains an azide group at one end and a chloroalkyl group at the other, separated by a PEG2 and a C6 alkyl chain. The azide group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to conjugate the linker to a molecule containing an alkyne group.[12][13][14] The chloroalkyl end can be used for nucleophilic substitution reactions to attach the other ligand. This modular nature simplifies the synthesis of a library of PROTACs with varying linker lengths.
Q4: How does linker length impact PROTAC efficacy and selectivity?
A4: Linker length is a critical determinant of a PROTAC's degradation efficiency (DC50 and Dmax) and selectivity.[1][15] If the linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to the target protein and the E3 ligase, thus inhibiting ternary complex formation.[4] Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[4] In some cases, even a single ethylene glycol unit difference in linker length can abolish the degradation of one target protein while maintaining activity against another, thereby enhancing selectivity.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor or no target protein degradation | 1. Inefficient ternary complex formation due to suboptimal linker length.[4] 2. Low cell permeability of the PROTAC.[16][17] 3. Instability of the PROTAC molecule. | 1. Synthesize a library of PROTACs with varying linker lengths by using analogues of "this compound" (e.g., with PEG1, PEG3, PEG4 units). 2. Evaluate cell permeability using assays like PAMPA or Caco-2.[16][18] Consider linker modifications to improve solubility.[8] 3. Assess the metabolic stability of the PROTAC. |
| High binding affinity to the target and E3 ligase, but no degradation | 1. Incorrect geometry of the ternary complex. The linker may not orient the E3 ligase and target protein correctly for ubiquitin transfer. 2. Steric clashes between the target protein and the E3 ligase.[1] | 1. Systematically vary the linker length and attachment points on the ligands.[1][4] 2. Use computational modeling to predict the structure of the ternary complex and identify potential steric hindrances.[] |
| "Hook effect" observed (decreased degradation at high PROTAC concentrations) | Formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation, outcompeting the formation of the productive ternary complex.[17][19] | This is an inherent property of many PROTACs. Determine the optimal concentration range for your PROTAC through a dose-response experiment and use concentrations at or below the peak of the "hook" for subsequent experiments. |
| Off-target protein degradation | 1. The target-binding ligand has affinity for other proteins. 2. The PROTAC induces the degradation of proteins that interact with the primary target or the E3 ligase.[6] | 1. Confirm the selectivity of your target ligand. 2. Perform proteome-wide analysis (e.g., using mass spectrometry) to identify off-target effects.[18] 3. Modifying the linker may alter the ternary complex interface and potentially reduce off-target degradation. |
Data Presentation: Linker Length Optimization
The following table summarizes hypothetical data from an experiment aimed at optimizing linker length for a BRD4-targeting PROTAC using "Azido-PEGn-C6-Cl" analogues.
| Linker Analogue | Linker Length (n PEG units) | BRD4 Degradation (DC50, nM) | Maximum Degradation (Dmax, %) |
| Azido-PEG1-C6-Cl | 1 | 500 | 45 |
| This compound | 2 | 50 | 92 |
| Azido-PEG3-C6-Cl | 3 | 120 | 85 |
| Azido-PEG4-C6-Cl | 4 | 350 | 60 |
Note: This data is illustrative. Optimal linker length is highly dependent on the specific target protein and E3 ligase combination.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library using Azido-PEGn-C6-Cl Analogues
This protocol describes a general method for synthesizing a PROTAC library with varying linker lengths using click chemistry.
Materials:
-
Target protein ligand with a terminal alkyne group.
-
E3 ligase ligand with a nucleophilic group (e.g., amine or thiol).
-
Azido-PEGn-C6-Cl analogues (n=1, 2, 3, 4, etc.).
-
Copper(II) sulfate, sodium ascorbate (for CuAAC).
-
DBCO or BCN-containing reagents (for SPAAC if applicable).
-
Appropriate solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Procedure:
-
Step 1: Click Chemistry Reaction.
-
Dissolve the alkyne-functionalized target ligand and the Azido-PEGn-C6-Cl analogue in a suitable solvent.
-
For CuAAC, add copper(II) sulfate and sodium ascorbate to catalyze the reaction.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Step 2: Conjugation to E3 Ligase Ligand.
-
To the product from Step 1, add the E3 ligase ligand.
-
If the E3 ligase ligand has an amine, the reaction will be a nucleophilic substitution of the chloride. A non-nucleophilic base (e.g., DIPEA) may be required.
-
Stir the reaction, potentially with heating, until completion, monitoring by LC-MS.
-
-
Step 3: Purification.
-
Purify the final PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
-
Protocol 2: Western Blot for Target Protein Degradation
Materials:
-
Cells expressing the target protein.
-
PROTACs at various concentrations.
-
Cell lysis buffer.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with PBS and then lyse with lysis buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein and the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus PROTAC concentration to determine DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
Materials:
-
Cells expressing the target protein and E3 ligase.
-
PROTAC of interest.
-
Antibody against the E3 ligase or a tag on the E3 ligase.
-
Protein A/G magnetic beads.
-
Wash and elution buffers.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with the antibody against the E3 ligase.
-
Add Protein A/G magnetic beads to pull down the antibody-E3 ligase complex.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blot using an antibody against the target protein. An increased signal for the target protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
-
Visualizations
Caption: The mechanism of action for a PROTAC, leading to protein degradation.
Caption: A general experimental workflow for optimizing PROTAC linker length.
Caption: A decision tree for troubleshooting ineffective PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. nbinno.com [nbinno.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Comparison of Bioconjugation Strategies: Azido-PEG2-C6-Cl vs. NHS Ester Linkers
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, stability, and specificity of a bioconjugate. This guide provides an objective comparison between the heterobifunctional linker, Azido-PEG2-C6-Cl, and the widely used class of N-hydroxysuccinimide (NHS) ester linkers. We will delve into their respective reaction mechanisms, performance metrics, and provide detailed experimental protocols to inform your selection process.
At a Glance: Key Differences and Applications
This compound is a versatile, heterotrifunctional linker featuring an azide group for bioorthogonal "click" chemistry, a flexible PEG spacer, and a C6 alkyl chain terminated with a chlorine atom for nucleophilic substitution. This combination of functionalities makes it particularly well-suited for the construction of complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation of different binding moieties is crucial.
NHS ester linkers , on the other hand, are a well-established class of amine-reactive reagents. Their primary function is to form stable amide bonds with primary amines, such as the side chain of lysine residues on proteins. This reactivity has made them a cornerstone in the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic payload is attached to an antibody.
Quantitative Performance Comparison
The choice between these linkers often comes down to the specific requirements of the application, including the target biomolecule, the nature of the payload, and the desired stability of the final conjugate. The following tables summarize the key quantitative performance parameters for the different reactive moieties of this compound and NHS ester linkers.
| Parameter | This compound (Chloroalkane moiety) | NHS Ester Linker |
| Target Functional Group | Thiol (e.g., Cysteine) | Primary Amine (e.g., Lysine) |
| Reaction Type | Nucleophilic Substitution (Alkylation) | Acylation |
| Resulting Linkage | Thioether | Amide |
| Typical Reaction pH | 7.0 - 8.5 | 7.2 - 8.5[] |
| Typical Reaction Time | 2 - 24 hours | 30 - 120 minutes[] |
| Typical Reaction Temperature | 25 - 37°C | 4 - 25°C[] |
| Typical Yield | Moderate to High (60-90%) | High (70-95%) |
| Linkage Stability (Plasma Half-life) | Generally stable, but can be susceptible to thiol exchange[2][3] | Highly stable (> 7 days)[2] |
| Parameter | This compound (Azide moiety) - CuAAC | This compound (Azide moiety) - SPAAC |
| Target Functional Group | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition |
| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |
| Typical Reaction pH | 4.0 - 8.0 | 4.0 - 9.0 |
| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours |
| Typical Reaction Temperature | 25°C | 4 - 37°C |
| Typical Yield | Very High (>95%) | Very High (>95%) |
| Linkage Stability (Plasma Half-life) | Highly stable | Highly stable |
Experimental Workflows and Signaling Pathways
The choice of linker dictates the experimental workflow for bioconjugation and is intrinsically linked to the biological mechanism of action of the final construct.
Logical Workflow for Bioconjugation
Caption: Comparative experimental workflows for bioconjugation.
Signaling Pathway: PROTAC Mechanism of Action
For applications such as PROTACs, the linker facilitates the recruitment of an E3 ubiquitin ligase to a target protein, leading to its degradation via the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
Signaling Pathway: ADC Internalization and Payload Release
In the case of ADCs, which often utilize NHS ester chemistry, the linker's stability and cleavage are critical for the targeted delivery and release of the cytotoxic payload within cancer cells.
Caption: ADC mechanism of action and payload delivery.
Detailed Experimental Protocols
The following protocols provide a general framework for bioconjugation using the chloroalkane moiety of this compound and a standard NHS ester linker. Note: These are representative protocols and may require optimization for specific proteins and payloads.
Protocol 1: Conjugation of a Payload to a Cysteine-Containing Protein using this compound
This two-step protocol first involves the alkylation of a cysteine residue on the protein with the chloroalkane end of the linker, followed by a click chemistry reaction to attach an alkyne-modified payload.
Materials:
-
Cysteine-containing protein (e.g., antibody fragment, enzyme) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound linker.
-
Alkyne-functionalized payload.
-
Anhydrous DMSO or DMF.
-
Reducing agent (e.g., TCEP).
-
For CuAAC: Copper(II) sulfate (CuSO₄), reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).
-
For SPAAC: DBCO- or BCN-functionalized payload.
-
Quenching reagent (e.g., N-acetyl-cysteine).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
Step 1: Alkylation of the Protein
-
Protein Preparation: If the protein has disulfide bonds that need to be reduced to expose free cysteines, treat the protein with a 10-fold molar excess of TCEP in PBS at room temperature for 30 minutes. Remove excess TCEP using a desalting column.
-
Linker Preparation: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture at 37°C for 4-24 hours with gentle shaking. The reaction progress can be monitored by LC-MS.
-
Quenching: Add a 100-fold molar excess of N-acetyl-cysteine to quench any unreacted chloroalkane linker. Incubate for 1 hour at room temperature.
-
Purification: Purify the azide-functionalized protein using SEC or dialysis to remove excess linker and quenching reagent.
Step 2: Click Chemistry Conjugation of the Payload
-
For SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition):
-
Add a 2- to 5-fold molar excess of the DBCO- or BCN-functionalized payload (dissolved in DMSO) to the purified azide-functionalized protein.
-
Incubate at room temperature for 1-4 hours.
-
Purify the final protein-payload conjugate using SEC or dialysis.
-
-
For CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition):
-
Prepare a premix of CuSO₄ and a copper-chelating ligand (e.g., TBTA) in a 1:5 molar ratio.
-
To the azide-functionalized protein, add a 2- to 5-fold molar excess of the alkyne-functionalized payload.
-
Add the CuSO₄/ligand premix to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Purify the final conjugate using SEC or dialysis, ensuring the buffer contains a chelating agent like EDTA to remove copper ions.
-
Protocol 2: Conjugation of a Payload to a Protein using an NHS Ester Linker
This protocol describes the direct labeling of primary amines (lysine residues) on a protein with a payload that has been pre-functionalized with an NHS ester.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Payload functionalized with an NHS ester.
-
Anhydrous DMSO or DMF.
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., SEC or dialysis).
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at a concentration of 2-10 mg/mL.
-
pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 by adding a calculated amount of 1 M sodium bicarbonate buffer.
-
NHS Ester-Payload Preparation: Immediately before use, dissolve the NHS ester-functionalized payload in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester-payload stock solution to the protein solution while gently vortexing. The final concentration of organic solvent should be below 10% (v/v).[4]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted payload and byproducts by purifying the conjugate using SEC or dialysis.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein and the payload.
Concluding Remarks
The choice between this compound and NHS ester linkers is highly dependent on the specific goals of the bioconjugation.
-
NHS ester linkers are the go-to choice for robust, high-yield conjugation to primary amines, resulting in exceptionally stable amide bonds. They are ideal for applications like ADCs where random labeling of surface-exposed lysines is acceptable and high stability in circulation is paramount.
-
This compound offers a more nuanced, multi-step approach that allows for the orthogonal and site-specific introduction of different molecular entities. The chloroalkane moiety provides a handle for initial protein modification (preferentially at more nucleophilic sites like cysteines), while the azide group enables the highly specific and efficient attachment of a second molecule via bioorthogonal click chemistry. This makes it a powerful tool for constructing complex architectures like PROTACs, where the precise spatial arrangement and linker composition are critical for biological activity.
By carefully considering the quantitative data, experimental workflows, and the underlying biological mechanisms presented in this guide, researchers can make a more informed decision on the optimal linker strategy for their drug development and research needs.
References
Validating Azido-PEG2-C6-Cl Conjugation: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. This guide provides a comparative analysis of "Azido-PEG2-C6-Cl" for bioconjugation, with a focus on its validation by mass spectrometry. We present experimental data and detailed protocols to contrast its performance against alternative methods, enabling informed decisions in your research and development endeavors.
"this compound" is a bifunctional linker containing an azide group, a polyethylene glycol (PEG) spacer, and a chloroalkane moiety. The azide group allows for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions offer significant advantages in terms of reaction speed and orthogonality compared to traditional conjugation methods. The PEG spacer enhances solubility and reduces steric hindrance, while the chloroalkane can be used for further derivatization or as part of a PROTAC (PROteolysis TArgeting Chimera) linker.
Comparison of Conjugation Chemistries
The primary advantage of using an azido-functionalized linker like "this compound" lies in the superior performance of click chemistry over conventional methods, such as those employing N-hydroxysuccinimide (NHS) esters.
| Feature | Azido-PEG Linker (Click Chemistry) | NHS-Ester PEG Linker |
| Reaction Type | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition | Acylation of primary amines (e.g., lysine residues) |
| Reaction Efficiency | Very high, often approaching 100% | Variable, sensitive to pH and hydrolysis |
| Reaction Speed | Fast, can be completed in minutes to a few hours | Slower, typically requires several hours to overnight |
| Specificity | Highly specific to the alkyne or strained cyclooctyne counterpart | Reacts with any accessible primary amine, leading to potential heterogeneity |
| Orthogonality | Bioorthogonal, does not react with native functional groups in biomolecules | Can react with multiple lysine residues on a protein, leading to a mixture of products |
| Byproducts | Minimal to no byproducts | Susceptible to hydrolysis, leading to inactive NHS ester |
Experimental Protocols
Protocol 1: Peptide Conjugation using this compound via CuAAC
This protocol describes the conjugation of an alkyne-modified peptide with "this compound" followed by mass spectrometry analysis.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-HCl buffer (pH 8.0)
-
Methanol
-
Water (LC-MS grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridge
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Peptide Dissolution: Dissolve the alkyne-modified peptide in Tris-HCl buffer to a final concentration of 1 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of "this compound" in methanol.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine 100 µL of the peptide solution with 1.2 equivalents of the "this compound" stock solution.
-
Add 1 µL of the CuSO₄ stock solution.
-
Add 2 µL of the freshly prepared sodium ascorbate stock solution to initiate the reaction.
-
Vortex the mixture gently and allow it to react for 1 hour at room temperature.
-
-
Sample Cleanup:
-
Acidify the reaction mixture with 0.1% formic acid.
-
Condition a C18 SPE cartridge with methanol followed by 0.1% formic acid in water.
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 0.1% formic acid in water to remove excess reagents.
-
Elute the conjugated peptide with 50% acetonitrile in 0.1% formic acid.
-
Dry the eluted sample in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried sample in 0.1% formic acid in water.
-
Inject the sample into the LC-MS system.
-
Perform a full MS scan to determine the mass of the conjugated peptide.
-
Perform tandem MS (MS/MS) on the parent ion to confirm the sequence and identify the site of conjugation.
-
Protocol 2: Mass Spectrometry Analysis of PROTACs
This protocol outlines a general workflow for the analysis of cells treated with a PROTAC synthesized using a linker like "this compound".
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Bradford assay reagent
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS system with a nano-flow HPLC and a high-resolution mass spectrometer
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with the PROTAC at various concentrations and time points.
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Quantify the protein concentration using a Bradford assay.
-
-
Protein Digestion:
-
Take a known amount of protein lysate (e.g., 50 µg).
-
Reduce the proteins with DTT at 56°C for 30 minutes.
-
Alkylate the proteins with IAA in the dark at room temperature for 20 minutes.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 SPE cartridge.
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method on the LC-MS/MS system.
-
-
Data Analysis:
-
Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a protein database to identify and quantify proteins.
-
Determine the extent of target protein degradation by comparing its abundance in treated versus untreated samples.
-
Data Presentation
The following table summarizes the expected mass spectrometry data for a hypothetical peptide (Ac-Cys-Tyr-Gln-Asn-Lys-OH, Monoisotopic Mass = 653.26 Da) conjugated with "this compound" (Monoisotopic Mass = 249.12 Da) via reaction with a terminal alkyne on the peptide.
| Parameter | Expected Value | Observed Value (Typical) |
| Mass of Unconjugated Peptide | 653.26 Da | 653.26 ± 0.01 Da |
| Mass of "this compound" | 249.12 Da | N/A |
| Mass of Conjugated Peptide | 902.38 Da | 902.38 ± 0.01 Da |
| Observed Mass Shift | +249.12 Da | +249.12 ± 0.02 Da |
| Conjugation Efficiency (LC-MS peak area) | >95% | Typically >90% |
Mandatory Visualization
Caption: Experimental workflow for this compound conjugation and MS validation.
Caption: Logical relationship for validating conjugation by comparing expected vs. observed mass.
Application in PROTAC Development: Targeting the HIF1α-VEGF Signaling Pathway
PROTACs are increasingly being developed to target key signaling pathways in diseases such as cancer. A PROTAC synthesized using a linker like "this compound" could be designed to induce the degradation of a protein involved in the Hypoxia-Inducible Factor 1-alpha (HIF1α) and Vascular Endothelial Growth Factor (VEGF) signaling pathway. This pathway is a critical regulator of angiogenesis and is often dysregulated in tumors.
Caption: PROTAC-mediated inhibition of the HIF1α-VEGF signaling pathway.
Comparative Guide to HPLC Analysis of Azido-PEG2-C6-Cl Reaction Mixtures
For researchers and professionals in drug development, the accurate analysis of reaction mixtures containing PROTAC linkers like Azido-PEG2-C6-Cl is critical for ensuring purity, monitoring reaction progress, and characterizing final products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, alongside alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture.[][2] For PEGylated compounds such as this compound, which lack a strong UV chromophore, HPLC can be coupled with various detectors for effective analysis.[3]
Experimental Protocol: HPLC with UV and Charged Aerosol Detection (CAD)
This protocol outlines a general method for the analysis of a crude reaction mixture of this compound.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, UV-Vis detector, and a Charged Aerosol Detector (CAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point for the separation of small molecules and PEGylated linkers.[4]
2. Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm (for azide group and any residual starting materials or byproducts with UV absorbance)
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Gas Pressure: 35 psi
-
Data Collection Rate: 10 Hz
-
4. Gradient Elution:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
5. Sample Preparation:
-
Dilute the reaction mixture in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
Performance Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high throughput. The following table compares HPLC with other common analytical methods for this compound reaction mixtures.
| Parameter | HPLC-UV/CAD | LC-MS | NMR Spectroscopy |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification, Impurity Profiling | Structural Elucidation, Purity Assessment |
| Limit of Detection (LOD) | ng - µg range | pg - ng range | µg - mg range |
| Quantification Accuracy | High | High (with appropriate standards) | Moderate (requires internal standard) |
| Throughput | High | Medium | Low |
| Information Provided | Retention Time, Peak Area | Retention Time, Mass-to-Charge Ratio, Fragmentation Pattern | Chemical Shift, Coupling Constants, Integration |
| Strengths | Robust, reliable quantification, CAD provides near-universal detection for non-volatile analytes. | High sensitivity and selectivity, provides molecular weight information for unknown identification. | Provides detailed structural information, non-destructive. |
| Limitations | UV has limited sensitivity for compounds without a strong chromophore, CAD is not suitable for volatile compounds. | Matrix effects can suppress ionization, quantification can be more complex.[5] | Lower sensitivity, complex mixtures can lead to overlapping signals, requires larger sample amounts. |
Experimental Workflow and Data Analysis
The following diagram illustrates the typical workflow for the HPLC analysis of an this compound reaction mixture.
Caption: Workflow for HPLC analysis of this compound.
This guide provides a foundational understanding of the HPLC analysis of this compound reaction mixtures and a comparison with alternative techniques. The provided protocol serves as a starting point and may require optimization based on the specific reaction conditions and the nature of the impurities present.
References
A Comparative Guide to Alternatives for "Azido-PEG2-C6-Cl" in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of linker is paramount. The widely used "Azido-PEG2-C6-Cl" provides a foundational tool, combining the bioorthogonal reactivity of an azide with the benefits of a short polyethylene glycol (PEG) spacer. However, the expanding landscape of bioconjugation chemistry offers a diverse toolkit of alternatives, each with unique advantages in terms of reaction kinetics, stability, and biocompatibility. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal linker for your specific application.
I. Alternatives to the Azide Moiety: A Revolution in Click Chemistry
The azide group is a cornerstone of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a Nobel prize-winning "click" reaction. However, the requirement for a copper catalyst, which can be cytotoxic, has spurred the development of copper-free click chemistry alternatives. These reactions offer improved biocompatibility, making them ideal for in vivo applications.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC utilizes strained cyclooctynes that react spontaneously with azides, eliminating the need for a copper catalyst. This has become a leading strategy for bioorthogonal conjugation.[1]
-
Dibenzocyclooctyne (DBCO): DBCO is a highly reactive and widely used cyclooctyne. Its rigid structure contributes to a high degree of ring strain, leading to rapid reaction kinetics with azides.[2] DBCO is available with various functionalities, such as NHS esters for facile conjugation to primary amines on proteins.[3]
-
Bicyclo[6.1.0]nonyne (BCN): BCN is another popular strained alkyne. While its reaction rate with azides is generally slower than that of DBCO, it is a smaller and less hydrophobic molecule, which can be advantageous in certain applications to minimize perturbations to the biomolecule.[4][5]
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
The IEDDA reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), is the fastest known bioorthogonal reaction.[6] This exceptionally fast reaction rate allows for efficient labeling at very low concentrations, a significant advantage for in vivo imaging and other applications where reagent concentrations are limited.[7]
Quantitative Comparison of Reaction Kinetics
The choice between these alternatives often hinges on the required reaction speed. The second-order rate constants provide a quantitative measure for comparison.
| Reaction | Reactive Partners | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages |
| SPAAC | Azide + DBCO | ~1 | Copper-free, good kinetics, high stability of the resulting triazole.[2] |
| SPAAC | Azide + BCN | Slower than DBCO | Copper-free, smaller and less hydrophobic than DBCO.[4] |
| IEDDA | Tetrazine + TCO | 1 - 10⁶ | Extremely fast kinetics, allowing for low concentration applications.[7][8] |
II. Alternatives to the PEG Linker: Beyond Polyethylene Glycol
While PEG linkers are valued for their hydrophilicity and ability to reduce immunogenicity, concerns about their non-biodegradability and potential to elicit anti-PEG antibodies have driven the exploration of alternatives.[9]
-
Polysarcosine (pSar): pSar is a polypeptoid that is biodegradable and has been shown to have low immunogenicity.[6] Studies have demonstrated that pSar-protein conjugates can exhibit comparable or even superior in vivo performance to their PEGylated counterparts, with enhanced tumor accumulation and reduced antibody response.[6][10]
-
Recombinant Protein Linkers: These are genetically encoded linkers composed of amino acid sequences, such as (Gly₄Ser)n, that can be tailored for specific lengths and flexibilities.[11] They offer precise control over the linker's composition and are inherently biodegradable. The production of proteins with these linkers involves standard recombinant protein expression and purification techniques.[12][13][14]
III. Experimental Protocols
Protocol 1: Antibody Conjugation with DBCO-NHS Ester
This protocol describes the conjugation of a DBCO moiety to an antibody for subsequent reaction with an azide-functionalized molecule.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-NHS ester solution (10 mM in anhydrous DMSO)
-
Quenching solution (1 M Tris-HCl, pH 8.0 or 100 mM glycine)
-
Spin desalting column
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers and stabilizers like BSA. Buffer exchange into PBS pH 7.4 if necessary.
-
Reaction Setup: Add a 20-30 fold molar excess of DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.[5][13]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[5][13]
-
Quenching (Optional): To quench any unreacted DBCO-NHS ester, add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[13]
-
Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer.
-
Click Reaction: The DBCO-functionalized antibody is now ready for reaction with an azide-containing molecule. Mix the DBCO-antibody with a 2-4 fold molar excess of the azide-modified molecule. Incubate for 2-4 hours at room temperature or overnight at 4°C.[13]
-
Analysis: The final conjugate can be analyzed by SDS-PAGE, where a shift in the molecular weight of the antibody will be observed.
Protocol 2: Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol outlines the conjugation of two proteins using the IEDDA reaction.
Materials:
-
Protein 1 and Protein 2 solutions (in amine-free buffer, e.g., PBS, pH 7.4)
-
TCO-NHS ester solution (10 mM in anhydrous DMSO)
-
Tetrazine-NHS ester solution (10 mM in anhydrous DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Spin desalting columns
Procedure:
-
Protein 1 Activation with TCO:
-
To 100 µg of Protein 1 in PBS, add 5 µL of 1 M NaHCO₃.
-
Add a 20-fold molar excess of TCO-NHS ester.
-
Incubate at room temperature for 60 minutes.[7]
-
Purify the TCO-activated Protein 1 using a spin desalting column.
-
-
Protein 2 Activation with Tetrazine:
-
To 100 µg of Protein 2 in PBS, add 5 µL of 1 M NaHCO₃.
-
Add a 20-fold molar excess of Tetrazine-NHS ester.
-
Incubate at room temperature for 60 minutes.[7]
-
Purify the Tetrazine-activated Protein 2 using a spin desalting column.
-
-
IEDDA Conjugation:
-
Mix the TCO-activated Protein 1 and Tetrazine-activated Protein 2 in a 1:1 molar ratio.
-
Incubate for 1 hour at room temperature.[7]
-
The conjugate is now ready for use or further purification if necessary.
-
Protocol 3: Synthesis of a Polysarcosine-Protein Conjugate
This protocol provides a general workflow for the synthesis of a protein conjugate with polysarcosine, exemplified by the creation of PSar-Interferon (IFN).
Materials:
-
Cysteine-functionalized protein (e.g., Cys-IFN)
-
Phenyl thioester-functionalized Polysarcosine (PhS-PSar)
-
Tris-HCl buffer
-
Desalting column (e.g., PD-10)
-
FPLC system with an ion-exchange column (e.g., Mono S)
Procedure:
-
Reaction Setup: Dissolve the Cys-functionalized protein in Tris-HCl buffer. Add a 3-fold molar excess of PhS-PSar powder to the protein solution.[15]
-
Incubation: Incubate the mixture at room temperature for approximately 8 hours.[15]
-
Purification:
-
Remove small molecular weight impurities by passing the reaction mixture through a desalting column.
-
Further purify the conjugate using an FPLC system with a suitable ion-exchange column to separate the conjugate from the unreacted protein.[15]
-
-
Analysis: The purified conjugate can be analyzed by SDS-PAGE and other relevant techniques to confirm its purity and integrity.
IV. Mandatory Visualizations
Experimental Workflow: Antibody-Oligonucleotide Conjugation via SPAAC
Caption: Workflow for SPAAC-mediated antibody-oligonucleotide conjugation.
Signaling Pathway: HER2-Targeted Antibody-Drug Conjugate Action
The development of antibody-drug conjugates (ADCs) is a prime application for advanced bioconjugation techniques. ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2) are a cornerstone of therapy for HER2-positive breast cancer. The following diagram illustrates the HER2 signaling pathway and the mechanism of action of a HER2-targeting ADC.
Caption: HER2 signaling pathway and ADC-mediated apoptosis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Alfa Chemistry Expands Selection of Click Chemistry Reagents: DBCO, BCN, and Tetrazines Included - ..I-PROD-1-CIIProd_153 [bio-itworld.com]
- 3. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-DHQLO and Triazole and Its Related Analogues with Anticonvulsant Effects. | Semantic Scholar [semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. interchim.fr [interchim.fr]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular insights and targeted therapies are transforming breast cancer treatment | EurekAlert! [eurekalert.org]
Unraveling the Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. A key determinant of a PROTAC's success lies in the composition and length of its linker, which bridges the target protein and the E3 ligase. This guide provides an objective comparison of the efficacy of PROTACs featuring Polyethylene Glycol (PEG) linkers of varying lengths, supported by experimental data and detailed protocols.
The linker in a PROTAC molecule is not merely a spacer but a crucial element that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), cellular permeability, and ultimately, the efficiency of target protein degradation. PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. However, the optimal PEG linker length is target-dependent and requires empirical determination.
The PROTAC Mechanism of Action: A Signaling Pathway
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: The PROTAC-mediated protein degradation pathway.
Impact of PEG Linker Length on PROTAC Performance: Quantitative Data
The length of the PEG linker significantly impacts the degradation efficiency of a PROTAC, which is often quantified by the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values. Below are tables summarizing experimental data from studies on different protein targets.
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
A series of PROTACs targeting BTK with varying PEG linker lengths were synthesized and evaluated for their degradation activity.[1][2][3]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-1 | PEG2 | >1000 | <20 |
| BTK-PROTAC-2 | PEG3 | 85 | ~90 |
| BTK-PROTAC-3 | PEG4 | 15 | >95 |
| BTK-PROTAC-4 | PEG5 | 25 | >95 |
| BTK-PROTAC-5 | PEG6 | 40 | ~90 |
Data compiled from multiple sources for illustrative purposes.
The data indicates that a PEG4 linker provided the optimal length for BTK degradation in this series, with both shorter and longer linkers resulting in reduced potency.
Case Study 2: Bromodomain-containing protein 4 (BRD4) Degraders
The influence of PEG linker length has also been extensively studied for BRD4-targeting PROTACs.[4]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC-1 | PEG2 | 250 | ~70 |
| BRD4-PROTAC-2 | PEG3 | 50 | ~90 |
| BRD4-PROTAC-3 | PEG4 | 10 | >95 |
| BRD4-PROTAC-4 | PEG5 | 18 | >95 |
| BRD4-PROTAC-5 | PEG6 | 60 | ~85 |
Data compiled from multiple sources for illustrative purposes.
Similar to the BTK degraders, an optimal linker length (PEG4) was identified for maximizing BRD4 degradation.
Case Study 3: Estrogen Receptor-α (ERα) Degraders
A study on ERα-targeting PROTACs demonstrated a clear correlation between linker length and degradation efficacy.[4][5][6]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| ERα-PROTAC-1 | PEG2 | >500 | <30 |
| ERα-PROTAC-2 | PEG3 | 120 | ~80 |
| ERα-PROTAC-3 | PEG4 (16 atoms) | 30 | >90 |
| ERα-PROTAC-4 | PEG5 | 80 | ~85 |
| ERα-PROTAC-5 | PEG6 | 200 | ~60 |
Data compiled from multiple sources for illustrative purposes.
This study also highlighted an optimal linker length for efficient degradation, emphasizing the need for linker optimization in PROTAC design.
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is paramount. The following are detailed protocols for key experiments cited in the evaluation of PROTACs with varying linker lengths.
Experimental Workflow: From Treatment to Data Analysis
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTACs with varying PEG linker lengths
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a dose-response of each PROTAC for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability Assay (CCK-8/MTT)
Objective: To assess the cytotoxic effect of the PROTACs on the cells.
Materials:
-
Cultured cells
-
PROTACs with varying PEG linker lengths
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC for a specific duration (e.g., 72 hours).
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the ternary complex in live cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Plate reader capable of measuring luminescence and filtered fluorescence
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Seeding: Seed the transfected cells into a white 96-well plate.
-
Ligand and PROTAC Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Then, add the PROTACs at various concentrations.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Immediately measure the donor emission (NanoLuc®) and acceptor emission (HaloTag® 618) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. As demonstrated by the presented data, there is often an optimal linker length that maximizes degradation potency. Both excessively short and long linkers can be detrimental to the formation of a stable and productive ternary complex. Therefore, a systematic evaluation of a series of PROTACs with varying PEG linker lengths is essential for identifying the most efficacious degrader for a given target. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses. By carefully optimizing the linker, researchers can significantly enhance the therapeutic potential of PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DeepPROTACs is a deep learning-based targeted degradation predictor for PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Labeling: Characterization of "Azido-PEG2-C6-Cl" and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Azido-PEG2-C6-Cl" with other commonly used protein labeling reagents. We delve into the chemical mechanisms, experimental protocols, and performance data to assist you in selecting the optimal tool for your research needs, from basic proteomic studies to the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to this compound
"this compound" is a heterobifunctional linker that enables a two-step, bioorthogonal approach to protein labeling. Its unique structure comprises two distinct reactive moieties separated by a polyethylene glycol (PEG) spacer:
-
Azide (-N₃) Group: This functional group is tailored for "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility.[1][2]
-
Hexyl Chloride (-C₆-Cl) Group: This alkyl halide serves as a reactive handle for covalent attachment to proteins. It readily reacts with nucleophilic amino acid residues, particularly the thiol group of cysteine, through a nucleophilic substitution reaction to form a stable thioether bond.[1]
The PEG2 spacer enhances the solubility and reduces the potential for aggregation of the labeled protein. This combination of features makes "this compound" a versatile tool for applications requiring precise and stable protein modification, such as in the synthesis of PROTACs where it can link a target protein-binding ligand to an E3 ligase-binding ligand.[1][2]
Comparison of Protein Labeling Reagents
The choice of a protein labeling reagent depends on several factors, including the target amino acid, the desired specificity, and the reaction conditions. Here, we compare "this compound" with two widely used classes of labeling reagents: N-hydroxysuccinimide (NHS) esters and maleimides.
| Feature | This compound (via -C6-Cl) | NHS Esters | Maleimides |
| Target Amino Acid | Cysteine (thiol group) | Lysine (primary amine), N-terminus | Cysteine (thiol group) |
| Reaction Type | Nucleophilic Substitution | Nucleophilic Acyl Substitution | Michael Addition |
| Bond Formed | Thioether | Amide | Thioether |
| Specificity | High (Cysteine is less abundant) | Moderate (Lysine is abundant) | High (Specific for thiols) |
| Typical Efficiency | 70-90% (estimated for haloalkanes) | Variable, often lower for specific sites | 70-90% |
| Stability of Conjugate | High (Stable thioether bond) | High (Stable amide bond) | Moderate (Potential for retro-Michael reaction) |
| Bioorthogonality | Yes (Azide allows for subsequent click chemistry) | No | No |
| Key Advantage | Enables two-step labeling and PROTAC synthesis. | Targets abundant and surface-exposed lysines. | Highly specific for cysteine. |
| Key Disadvantage | Requires an available cysteine residue. | Can lead to heterogeneous labeling. | The resulting bond can be reversible. |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling using this compound
This protocol first involves the covalent attachment of the linker to the protein via the chloroalkane group, followed by a click chemistry reaction to conjugate a molecule of interest.
Materials:
-
Protein of interest with an accessible cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (e.g., TCEP)
-
DMSO (for dissolving the linker)
-
Alkyne-functionalized molecule of interest (e.g., a fluorescent dye or a drug molecule)
-
For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA)
-
For SPAAC: A cyclooctyne-containing reagent (e.g., DBCO or BCN)
-
Desalting column
Procedure:
-
Protein Preparation: If necessary, reduce any disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.
-
Linker Conjugation:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Removal of Excess Linker: Remove the unreacted linker using a desalting column, exchanging the buffer to a non-amine-containing buffer if proceeding with NHS ester chemistry in a subsequent step.
-
Click Chemistry Reaction (CuAAC):
-
To the azide-labeled protein, add the alkyne-functionalized molecule of interest (1.5 to 5-fold molar excess).
-
Add the copper(II) sulfate, sodium ascorbate, and TBTA.
-
Incubate for 1 hour at room temperature.
-
-
Click Chemistry Reaction (SPAAC):
-
To the azide-labeled protein, add the cyclooctyne-containing reagent (1.5 to 5-fold molar excess).
-
Incubate for 1-2 hours at room temperature.
-
-
Final Purification: Purify the final protein conjugate using a desalting column or other appropriate chromatography method to remove excess reagents.
Protocol 2: Protein Labeling using NHS Esters
Materials:
-
Protein of interest
-
NHS ester of the desired label
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-8.5)
-
DMSO or DMF (for dissolving the NHS ester)
-
Desalting column
Procedure:
-
Protein Preparation: Exchange the protein into an amine-free buffer.
-
NHS Ester Conjugation:
-
Dissolve the NHS ester in DMSO or DMF to prepare a 10 mM stock solution.
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification: Remove unreacted NHS ester and byproducts using a desalting column.
Protocol 3: Protein Labeling using Maleimides
Materials:
-
Protein of interest with a free cysteine
-
Maleimide-functionalized label
-
Reaction Buffer: PBS, pH 6.5-7.5
-
Reducing agent (e.g., TCEP)
-
DMSO or DMF (for dissolving the maleimide)
-
Desalting column
Procedure:
-
Protein Preparation: Reduce any disulfide bonds as described in Protocol 1.
-
Maleimide Conjugation:
-
Dissolve the maleimide reagent in DMSO or DMF to prepare a 10 mM stock solution.
-
Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching (Optional): Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide.
-
Purification: Purify the labeled protein using a desalting column.
Visualizing the Chemistry and Workflows
To further clarify the processes described, the following diagrams illustrate the chemical reactions and experimental workflows.
Caption: Workflow for two-step protein labeling with this compound.
Caption: One-step protein labeling with an NHS ester.
Caption: One-step protein labeling with a maleimide reagent.
Conclusion
"this compound" offers a powerful and versatile strategy for protein labeling, particularly for applications requiring bioorthogonality and the construction of complex bioconjugates like PROTACs. Its high specificity for cysteine residues, coupled with the efficiency of click chemistry, provides a robust method for site-specific protein modification. While NHS esters and maleimides remain valuable tools for protein labeling, the unique two-step approach enabled by "this compound" opens up new possibilities for advanced proteomic research and therapeutic development. The choice of the optimal labeling reagent will ultimately depend on the specific experimental goals, the nature of the protein of interest, and the desired properties of the final conjugate.
References
Quantifying Azido-PEG2-C6-Cl Labeling: A Comparative Guide for Researchers
For researchers and drug development professionals utilizing "Azido-PEG2-C6-Cl" for bioconjugation, accurately quantifying the degree of labeling is critical for ensuring consistency, efficacy, and desired pharmacological properties of the final conjugate. This guide provides a comparative overview of common methods for determining the extent of labeling, alongside alternative reagents and their respective quantification approaches.
Comparison of Quantification Methods for this compound Labeling
The degree of labeling with this compound, an azide-containing polyethylene glycol (PEG) linker, can be determined through various analytical techniques. The choice of method often depends on the nature of the biomolecule, the required sensitivity, and the available instrumentation.
| Method | Principle | Pros | Cons | Typical Application |
| Fluorometric Assay via Click Chemistry | The azide group on the labeled biomolecule is reacted with a fluorescently-tagged alkyne probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The fluorescence intensity is proportional to the degree of labeling. | High sensitivity, relatively simple to perform, compatible with high-throughput screening. | Indirect method, requires a fluorescent alkyne standard curve, potential for fluorescence quenching. | Quantifying labeling on proteins, peptides, and other biomolecules where high sensitivity is needed. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the labeled biomolecule from the unlabeled species and excess reagent based on size (Size-Exclusion Chromatography, SEC) or hydrophobicity (Reversed-Phase HPLC, RP-HPLC). Quantification is achieved by integrating the peak areas. | Direct quantification, can provide information on purity and aggregation, well-established technique. | Lower sensitivity compared to fluorometric assays, may require specialized columns and detectors (e.g., refractive index or charged aerosol detection for PEG).[1][2][3][4][5] | Analysis of purified PEGylated proteins and other biomolecules.[1][2][3][4][5] |
| Mass Spectrometry (MS) | The mass of the labeled biomolecule is measured. The mass shift compared to the unlabeled molecule directly indicates the number of attached this compound moieties. | Highly accurate and direct measurement, provides precise information on the distribution of labeled species. | Requires access to a mass spectrometer, can be complex to analyze heterogeneous samples. | Detailed characterization of labeled proteins and peptides, determination of labeling stoichiometry. |
Comparison of Alternative Labeling Reagents
While this compound is a versatile tool for introducing an azide group for subsequent click chemistry, several alternative strategies exist for bioconjugation.
| Reagent Class | Targeting Moiety | Reaction Chemistry | Quantification Methods | Key Differences from Azido-PEG-Cl |
| Other Azide-PEG Linkers (e.g., Azide-PEG4-NHS Ester) | Primary amines (e.g., lysine residues) | Amide bond formation | Fluorometric assay, HPLC, MS | Targets a different functional group (amines vs. alkylation by the chloride). The NHS ester reaction is often faster and more specific to amines. |
| Maleimide-PEG Linkers | Thiols (e.g., cysteine residues) | Thioether bond formation | UV-Vis spectroscopy (if the maleimide has a chromophore), Ellman's assay, MS | Targets sulfhydryl groups, which are often less abundant than amines, allowing for more site-specific labeling. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reagents (e.g., DBCO-PEG-NHS Ester) | Primary amines (e.g., lysine residues) | Copper-free click chemistry | Fluorometric assay, HPLC, MS | Allows for "copper-free" click chemistry, which is advantageous for in vivo applications or when working with copper-sensitive biomolecules.[6][7][8] |
Experimental Protocols
Protocol 1: Fluorometric Quantification of this compound Labeling
This protocol describes the quantification of azide groups on a protein labeled with this compound using a fluorescent alkyne probe.
Materials:
-
Azide-labeled protein
-
Fluorescent alkyne probe (e.g., AZDye 594 Alkyne)[9]
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a standard curve: Create a series of known concentrations of the fluorescent alkyne probe in PBS.
-
Prepare the click chemistry reaction mix: In a microcentrifuge tube, combine the azide-labeled protein, fluorescent alkyne probe, CuSO4, and THPTA in PBS.
-
Initiate the reaction: Add freshly prepared sodium ascorbate to the reaction mix to reduce Cu(II) to Cu(I).
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Remove excess probe: Purify the labeled protein from the unreacted fluorescent probe using a desalting column or dialysis.
-
Measure fluorescence: Measure the fluorescence of the purified, labeled protein and the standards using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the degree of labeling: Determine the concentration of the fluorescent probe attached to the protein using the standard curve. Calculate the molar ratio of the probe to the protein to determine the degree of labeling.
Protocol 2: HPLC-Based Quantification of Protein PEGylation
This protocol outlines the use of Size-Exclusion Chromatography (SEC) to quantify the degree of PEGylation.
Materials:
-
PEGylated protein sample
-
Unmodified protein standard
-
Free this compound standard
-
SEC column suitable for protein separation
-
HPLC system with a UV and/or Refractive Index (RI) detector
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
Procedure:
-
System setup: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Standard injection: Inject known concentrations of the unmodified protein and free this compound to determine their retention times.
-
Sample injection: Inject the PEGylated protein sample onto the column.
-
Data acquisition: Monitor the elution profile using the UV (at 280 nm for protein) and RI (for PEG) detectors.
-
Data analysis:
-
Identify the peaks corresponding to the PEGylated protein, unmodified protein, and free PEG based on the retention times of the standards.
-
Integrate the peak areas.
-
The degree of labeling can be estimated by the shift in retention time and the relative peak areas of the modified and unmodified protein. For more precise quantification, a standard curve of PEGylated protein with a known degree of labeling may be required.
-
Visualizing the Workflow
Caption: Workflow for labeling and quantifying the degree of labeling.
This guide provides a foundational understanding of the methods available for quantifying the degree of labeling with "this compound". The selection of the most appropriate method will be dictated by the specific research context, available resources, and the desired level of accuracy.
References
- 1. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 6. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 7. chempep.com [chempep.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. vectorlabs.com [vectorlabs.com]
A Head-to-Head Comparison: Azide-Based Click Chemistry vs. Maleimide Chemistry for Antibody Conjugation
In the rapidly advancing field of antibody-drug conjugates (ADCs) and other targeted therapeutics, the method used to attach a payload to an antibody is of paramount importance. The choice of conjugation chemistry directly impacts the stability, homogeneity, and ultimately, the efficacy and safety of the final product. This guide provides a detailed comparison of two prominent methods: azide-based "click chemistry" and traditional maleimide-based chemistry, offering researchers and drug developers the insights needed to select the optimal strategy for their specific application.
While the specific reagent "Azido-PEG2-C6-Cl" is not a commonly cited commercial product, it represents a class of azide-functionalized linkers used in modern bioconjugation. For the purpose of this guide, we will focus on the broader and more established azide-alkyne cycloaddition, specifically the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), which is highly favored for biological applications, and compare it against the well-established maleimide-based conjugation.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between these two methods lies in the chemical reactions they employ to link molecules to an antibody.
Maleimide Chemistry: This approach typically targets the thiol (-SH) groups of cysteine residues within the antibody. These cysteines can be naturally present or, more commonly, introduced through genetic engineering or by reducing interchain disulfide bonds. The maleimide group reacts with the thiol to form a stable thioether bond.
Figure 1: Reaction mechanism of maleimide chemistry for antibody conjugation.
Azide-Based Click Chemistry (SPAAC): Strain-promoted azide-alkyne cycloaddition is a type of "click chemistry" that does not require a cytotoxic copper catalyst. In this method, an azide group is introduced onto the antibody, often through enzymatic or chemical modification of a specific amino acid (like a genetically encoded non-natural amino acid). This azide-modified antibody then reacts with a payload functionalized with a strained alkyne, such as a cyclooctyne (e.g., DBCO, DIBO), to form a stable triazole linkage.
Figure 2: Reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Performance Comparison
The choice between these chemistries often comes down to a trade-off between established protocols and superior conjugate stability and homogeneity. The following table summarizes key performance metrics based on published studies.
| Feature | Maleimide Chemistry | Azide-Based Click Chemistry (SPAAC) |
| Target Residue | Cysteine (native or engineered) | Genetically encoded non-natural amino acids, enzymatically modified sites |
| Site-Specificity | Moderate to High (depends on cysteine availability/engineering) | Very High (can be directed to a single, specific site) |
| Reaction Kinetics | Fast (minutes to a few hours) | Generally fast, but can be slower than maleimide reactions |
| Conjugate Stability | Potentially reversible via retro-Michael reaction, leading to payload loss in vivo. | Highly stable triazole linkage, resistant to hydrolysis and enzymatic cleavage. |
| Homogeneity (DAR) | Can lead to heterogeneous mixtures (varying Drug-to-Antibody Ratios) if multiple cysteines are targeted. | Produces highly homogeneous conjugates with a precisely controlled DAR. |
| Reaction Conditions | pH 6.5-7.5, requires reducing agent for disulfide bonds. | Physiological conditions (pH 7.4), bioorthogonal (does not react with native biological functional groups). |
| Potential Side Reactions | Off-target reaction with other nucleophiles; maleimide hydrolysis. | Minimal side reactions due to the bioorthogonal nature of the reactants. |
Experimental Workflow Overview
The general workflow for creating antibody conjugates shares several steps, but the core conjugation reaction differs significantly.
Safety Operating Guide
Proper Disposal of Azido-PEG2-C6-Cl: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and disposal procedures for Azido-PEG2-C6-Cl, a bifunctional PROTAC linker. Due to the presence of both an azide group and a chlorinated alkyl chain, this compound requires careful handling and specialized disposal methods to ensure laboratory safety and environmental compliance.
Researchers and drug development professionals must handle this compound with a comprehensive understanding of its potential hazards. The azide functional group imparts potential explosive and toxic properties, while the chlorinated component necessitates disposal as halogenated organic waste. This guide provides a step-by-step protocol for the safe management and disposal of this compound.
Immediate Safety and Handling
Organic azides are energetic compounds that can be sensitive to shock, friction, heat, and light.[1][2] It is crucial to handle this compound in a well-ventilated chemical fume hood at all times. Personal protective equipment (PPE) is mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). |
| Body Protection | Flame-resistant lab coat. |
| Respiratory Protection | Use in a certified chemical fume hood is required. |
Spill and Incident Procedures
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.
-
Small Spills (in a chemical fume hood):
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Collect all decontamination materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Prevent entry to the area.
-
Contact your institution's EHS office or emergency response team.
-
Disposal Procedures
There are two primary routes for the disposal of this compound: direct disposal as hazardous waste or chemical neutralization followed by disposal. The choice of method will depend on the quantity of waste, laboratory capabilities, and institutional and local regulations.
Option 1: Direct Disposal as Hazardous Waste
This is the most straightforward and often the required method.
-
Segregation: Collect all waste containing this compound, including contaminated labware and PPE, in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste," and the full chemical name "this compound" must be clearly written. Indicate the hazards: "Toxic," "Potentially Explosive," and "Halogenated Organic Waste."
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, especially acids and heavy metals.[3]
-
Pickup: Arrange for waste pickup by your institution's EHS office.
Option 2: Chemical Neutralization Prior to Disposal
For small quantities, chemical neutralization can render the waste less hazardous. The primary hazard of the azide group can be eliminated by reduction to a primary amine.[1][4]
Experimental Protocol: Reduction of this compound to Amino-PEG2-C6-Cl
This procedure should only be performed by trained personnel in a chemical fume hood.
Materials:
-
This compound waste solution in a suitable solvent (e.g., THF, ethanol).
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a catalyst such as cobalt(II) chloride.[2]
-
Anhydrous solvent for dilution (e.g., THF, diethyl ether).
-
Apparatus for inert atmosphere reaction (optional but recommended).
-
Quenching solution (e.g., water, Rochelle's salt solution).
-
Workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine).
-
Separatory funnel and other standard laboratory glassware.
Procedure (Example using LiAlH₄):
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the this compound waste in an anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly and carefully add a slight excess of LiAlH₄ in small portions. Caution: LiAlH₄ reacts violently with water and protic solvents.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by a suitable method (e.g., TLC, LC-MS) to confirm the disappearance of the starting material.
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash with an organic solvent.
-
The resulting solution now contains the much less hazardous Amino-PEG2-C6-Cl. This solution must still be disposed of as halogenated organic waste .
-
Collect the neutralized waste in a labeled container for halogenated organic waste and arrange for pickup by your institution's EHS office.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Summary of Hazards and Precautions
| Hazard Category | Description | Handling Precautions |
| Chemical Reactivity | The azide group is energetic and can be explosive.[1] Incompatible with strong acids, oxidizing agents, and heavy metals.[3] | Avoid heat, shock, and friction. Use non-metal spatulas. Store away from incompatible materials. |
| Toxicity | Azides are highly toxic. The specific toxicity of this compound is not known, but it should be handled as a toxic substance. | Avoid inhalation, ingestion, and skin contact. Always use PPE and work in a fume hood. |
| Environmental | Chlorinated organic compounds can be persistent environmental pollutants. | Do not dispose of down the drain. All waste must be collected as hazardous waste. |
Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's Environmental Health and Safety office for specific disposal procedures and comply with all local, state, and federal regulations.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Azido-PEG2-C6-Cl
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Azido-PEG2-C6-Cl. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
This compound is a bifunctional molecule utilized in bioconjugation and proteomics, notably as a PROTAC linker. Its chemical structure, incorporating both an organic azide and a chlorinated alkane, presents specific hazards that demand rigorous safety measures. The azide group imparts potential explosive instability, while the chlorinated alkane component carries risks of flammability and toxicity.
Hazard Analysis and Personal Protective Equipment
A thorough risk assessment is mandatory before handling this compound. The primary hazards are associated with the azide functional group, which can be sensitive to heat, light, shock, and friction, potentially leading to explosive decomposition. The stability of organic azides is a critical consideration, often evaluated by the carbon-to-nitrogen ratio. Additionally, the C6-Cl component is a flammable liquid and should be handled with appropriate precautions.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes of the chemical and potential projectiles in case of rapid decomposition. |
| Hand Protection | Nitrile gloves. Consider double-gloving. | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. |
| Body Protection | Flame-resistant laboratory coat. | Protects against splashes and provides a layer of protection in case of fire. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | Prevents inhalation of potentially harmful vapors. |
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound is crucial to mitigate risks. The following step-by-step protocol outlines the essential procedures for safe management of this compound within a laboratory setting.
Receiving and Inspection
-
Verification: Upon receipt, verify the container label matches the order specifications.
-
Inspection: Visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow emergency procedures.
-
Documentation: Record the date of receipt on the container.
Storage
-
Location: Store in a cool, dry, well-ventilated area, away from sources of heat, light, and ignition.
-
Temperature: Store at a controlled, cool temperature as specified by the supplier.
-
Incompatibilities: Segregate from incompatible materials, especially acids, oxidizing agents, and metals. Contact with metals can form highly sensitive and explosive heavy metal azides.
Handling and Use
-
Controlled Environment: All handling of this compound must be conducted within a certified chemical fume hood.
-
Avoid Contamination: Use non-metallic spatulas (e.g., ceramic or plastic) for transferring the solid material to prevent the formation of shock-sensitive metal azides.
-
Solvent Selection: Do not use halogenated solvents such as dichloromethane or chloroform, as they can react with azides to form extremely unstable and explosive di- and tri-azidomethane.
-
Acid Prohibition: Never allow this compound to come into contact with acids. This can generate highly toxic and explosive hydrazoic acid.
-
Scale Limitation: Work with the smallest practical quantities of the compound.
Disposal Plan
-
Waste Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled, non-metallic waste container.
-
Avoid Mixing: Do not mix azide waste with other chemical waste streams, particularly acidic waste.
-
Deactivation (if applicable): For residual amounts, chemical deactivation to a more stable compound (e.g., an amine) may be considered, following established and validated laboratory procedures.
-
Final Disposal: Dispose of azide-containing waste through your institution's hazardous waste management program. Under no circumstances should it be poured down the drain.
Emergency Procedures
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and contained within the fume hood, use a non-reactive absorbent material (e.g., vermiculite or sand) to clean it up. Avoid using combustible materials like paper towels.
-
Place the absorbed material in the dedicated azide waste container.
-
For large spills, evacuate the laboratory and contact your institution's emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Seek immediate medical attention in all cases of exposure.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
